molecular formula C8H13N3O2 B2668928 Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate CAS No. 1864856-02-9

Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate

Cat. No.: B2668928
CAS No.: 1864856-02-9
M. Wt: 183.211
InChI Key: UQUKPKIQSQJTMU-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate is a chemical scaffold of significant interest in medicinal and agrochemical research. The 5-aminopyrazole-4-carboxylate core is a privileged structure in drug discovery, known for its versatility as a building block for synthesizing biologically active molecules . While research on the specific isopropyl derivative is emerging, closely related analogues have demonstrated potent herbicidal activity by functioning as transketolase (TKL) inhibitors, a promising target for weed control . For instance, certain propionamide-methylpyrazole carboxylates have shown superior post-emergence herbicidal inhibition compared to commercial controls like mesotrione . In pharmaceutical chemistry, this structural motif is frequently explored for its kinase-inhibiting properties. Similar 5-amino-4-carbamoyl-pyrazole compounds are being investigated as selective and irreversible kinase inhibitors for oncology targets , and other pyrazole derivatives have been developed into orally available and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors with demonstrated antitumor activity . The molecular flexibility of the 5-aminopyrazole-4-carboxylate scaffold allows for extensive structural diversification, making it a valuable template for developing novel therapeutic and agrochemical agents through multicomponent reactions and other synthetic strategies .

Properties

IUPAC Name

methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5(2)11-7(9)6(4-10-11)8(12)13-3/h4-5H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUKPKIQSQJTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864856-02-9
Record name methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate
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Foundational & Exploratory

Synthesis of Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide:

Executive Summary

Target Molecule: Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate IUPAC Name: Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate Molecular Formula: C


H

N

O

Molecular Weight: 183.21 g/mol

This guide details the regioselective synthesis of This compound , a critical scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors and agrochemicals. The protocol utilizes a condensation-cyclization strategy between methyl 2-cyano-3-ethoxyacrylate and isopropylhydrazine hydrochloride . This route is preferred for its operational simplicity, high atom economy, and favorable regioselectivity toward the 5-amino isomer over the 3-amino congener.

Strategic Retrosynthesis

The synthesis is based on the [3+2] cyclocondensation of a 1,3-dielectrophile with a dinucleophile. The ethoxymethylene moiety serves as a "masked" aldehyde, activating the system for nucleophilic attack.

Retrosynthesis Target This compound (Target Scaffold) Disconnection [3+2] Cyclocondensation Target->Disconnection Precursor1 Methyl 2-cyano-3-ethoxyacrylate (Dielectrophile) Precursor2 Isopropylhydrazine HCl (Dinucleophile) Disconnection->Precursor1 Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergence of the hydrazine and acrylate fragments.

Mechanistic Pathway & Regiocontrol

Understanding the mechanism is vital for controlling the isomeric ratio. The reaction proceeds via a Michael addition-elimination sequence followed by intramolecular cyclization .

Regioselectivity Logic: The reaction of alkyl hydrazines with ethoxymethylene cyanoacetates typically yields the 5-amino-1-alkyl isomer as the major product.

  • Step 1 (Michael Addition): The unsubstituted nitrogen (

    
    ) of the hydrazine is less sterically hindered and attacks the 
    
    
    
    -carbon of the acrylate, displacing ethanol.
  • Step 2 (Cyclization): The secondary nitrogen (

    
    ) then attacks the nitrile carbon.
    
  • Step 3 (Tautomerization): The imine intermediate tautomerizes to the stable aromatic amine.

Note: If the secondary nitrogen attacked the


-carbon first (less likely due to steric bulk), the 3-amino-1-alkyl isomer would form.

Mechanism Start Reagents: Acrylate + iPr-NHNH2 Inter1 Intermediate A: Michael Addition (Displacement of EtOH) Start->Inter1 Nucleophilic Attack (Terminal NH2) Inter2 Intermediate B: Intramolecular Nitrile Attack Inter1->Inter2 Ring Closure (Internal NH-R) Product Product: 5-Amino-1-isopropyl Isomer Inter2->Product Tautomerization

Figure 2: Mechanistic flow ensuring the formation of the 5-amino-1-substituted pyrazole.

Experimental Protocol

Safety Warning: Alkyl hydrazines are toxic and potential carcinogens. Handle in a fume hood. The reaction may be exothermic; control temperature strictly.

Materials Table
ComponentRoleEquiv.MW ( g/mol )
Methyl 2-cyano-3-ethoxyacrylate Substrate1.0155.15
Isopropylhydrazine HCl Reagent1.1110.59
Triethylamine (Et

N)
Base1.2101.19
Ethanol (Absolute) Solvent--
Step-by-Step Methodology
  • Preparation of Hydrazine Free Base (In Situ):

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Isopropylhydrazine HCl (1.1 equiv) in absolute Ethanol (10 mL/g of substrate).

    • Cool the suspension to 0–5 °C in an ice bath.

    • Add Triethylamine (1.2 equiv) dropwise over 10 minutes. Stir for 15 minutes to generate the free hydrazine.

  • Addition of Acrylate:

    • Dissolve Methyl 2-cyano-3-ethoxyacrylate (1.0 equiv) in a minimal amount of Ethanol.

    • Add this solution dropwise to the hydrazine mixture at 0–5 °C. Critical: Slow addition prevents uncontrolled exotherms and favors the kinetic product.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20–25 °C) and stir for 1 hour.

    • Heat the mixture to reflux (78 °C) and maintain for 3–5 hours. Monitor reaction progress by TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS.[1]

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotovap) to ~20% of the original volume.

    • Pour the residue into ice-cold water (50 mL). Stir vigorously to induce precipitation.

    • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (

      
       mL) and cold hexanes (
      
      
      
      mL) to remove trace impurities.
  • Purification:

    • Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene to yield the pure product as off-white to pale yellow crystals.

    • Yield Expectation: 75–85%.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationExtend reflux time; ensure anhydrous ethanol is used to prevent ester hydrolysis.
Regioisomer Impurity Formation of 3-amino isomerEnsure the hydrazine is added to the acrylate (inverse addition) or maintain strictly low temperature during initial mixing.
Oily Product Residual solvent/impuritiesTriturate the oil with diethyl ether or hexanes to induce solidification.

Characterization Criteria

To validate the synthesis, the following spectral signatures must be confirmed:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ~7.5–7.8 ppm (s, 1H, Pyrazole C3-H ).
      
    • 
       ~6.0–6.5 ppm (s, 2H, NH
      
      
      
      , exchangeable with D
      
      
      O).
    • 
       ~4.5–5.0 ppm (septet, 1H, CH  of isopropyl).
      
    • 
       ~3.7 ppm (s, 3H, OCH
      
      
      
      ).
    • 
       ~1.3–1.4 ppm (d, 6H, (CH
      
      
      
      )
      
      
      of isopropyl).
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Look for the characteristic

      
       adduct.
      

References

  • Regioselective Synthesis of 5-Aminopyrazoles

    • Source: Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles."
    • URL:[Link]

  • General Protocol for Alkyl Hydrazine Condensation

    • Source: National Institutes of Health (NIH) / PubChem. "Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester" (Analogous Protocol).
    • URL:[Link]

  • Source: BenchChem Application Notes. "Applications of Ethyl (2Z)

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Pyrazole derivatives represent a cornerstone in medicinal chemistry and drug development, demonstrating a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anti-tumor effects.[1][2][3] The successful synthesis of novel pyrazole-based compounds is, however, only the first step; rigorous and unambiguous structural elucidation is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of downstream biological data. This in-depth guide provides a holistic framework for the spectroscopic characterization of new pyrazole derivatives. Moving beyond a simple recitation of techniques, we delve into the causality behind experimental choices, offering field-proven insights and self-validating protocols for researchers, scientists, and drug development professionals. Our approach integrates Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational and Electronic Spectroscopy, culminating in the gold-standard confirmation by X-ray Crystallography.

The Strategic Workflow: An Integrated Approach

The characterization of a novel pyrazole derivative is not a linear process but a synergistic interplay of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The initial goal is to rapidly confirm the molecular weight and elemental composition (MS), identify functional groups (FT-IR), and then meticulously map the molecular skeleton and proton environment (NMR). UV-Vis spectroscopy offers insights into the electronic properties of the conjugated system, while single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof in the solid state.[1][4][5]

G cluster_0 Initial Synthesis & Purification cluster_1 Core Spectroscopic Analysis cluster_2 Definitive Structure Confirmation cluster_3 Final Elucidation Novel Pyrazole Derivative Novel Pyrazole Derivative MS Mass Spectrometry (HRMS) Novel Pyrazole Derivative->MS Parallel Analysis NMR NMR Spectroscopy (1D & 2D) Novel Pyrazole Derivative->NMR Parallel Analysis FTIR FT-IR Spectroscopy Novel Pyrazole Derivative->FTIR Parallel Analysis UVVis UV-Vis Spectroscopy Novel Pyrazole Derivative->UVVis Parallel Analysis XRay Single-Crystal X-ray Crystallography Novel Pyrazole Derivative->XRay If suitable crystals form Structure Final Structure Confirmed MS->Structure Data Integration NMR->Structure Data Integration FTIR->Structure Data Integration UVVis->Structure Data Integration XRay->Structure Unambiguous Proof

Caption: Integrated workflow for novel pyrazole characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR is the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of nuclei. For pyrazoles, a multi-step NMR analysis is essential.

¹H NMR Spectroscopy: Mapping the Proton Environment

This is invariably the first NMR experiment performed. It identifies all unique proton environments and, through spin-spin coupling, reveals which protons are neighbors in the molecular structure.

Causality & Insights: The chemical shifts (δ) of protons on the pyrazole ring are highly diagnostic.

  • N-H Proton: If present (i.e., N1 is unsubstituted), this proton is often broad and appears far downfield (δ 10-14 ppm), and its signal will disappear upon shaking the sample with a drop of D₂O (a "D₂O exchange").[6]

  • Ring Protons: The C4-H proton typically resonates around δ 6.0-6.5 ppm, while the C3-H and C5-H protons are further downfield (δ 7.5-8.5 ppm) due to the influence of the adjacent nitrogen atoms.[7][8] The exact positions are sensitive to the electronic effects of substituents.

  • Tautomerism: A common challenge with N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms. If this exchange is slow on the NMR timescale (often at low temperatures), you may observe two distinct sets of signals for the molecule. If the exchange is fast, you will see an averaged spectrum.[6]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrazole Protons

Proton Type Typical Chemical Shift (δ, ppm) Notes
N1-H 10.0 - 14.0 Often broad; disappears with D₂O exchange.
C3-H 7.5 - 8.5 Influenced by substituents at C5 and N1.
C4-H 6.0 - 6.5 Typically a triplet if C3 and C5 are unsubstituted.

| C5-H | 7.5 - 8.5 | Influenced by substituents at C3, C4, and N1. |

  • Sample Prep: Dissolve ~5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum. Note the integration and multiplicity of all signals, paying special attention to any broad signals in the δ 10-14 ppm region.

  • D₂O Addition: Remove the NMR tube. Add one drop (~20 µL) of deuterium oxide (D₂O). Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing.

  • Final Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The disappearance of a signal confirms it as an exchangeable proton (N-H, O-H, etc.).

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR identifies all unique carbon environments. This is crucial for confirming the number of carbons in the molecule and identifying the presence of quaternary carbons (carbons with no attached protons).

Causality & Insights: The chemical shifts of the pyrazole ring carbons are also characteristic.

  • C3 and C5: These carbons are adjacent to nitrogen atoms and are thus deshielded, appearing downfield (δ 130-155 ppm).[1][7][9]

  • C4: This carbon is typically more shielded, resonating further upfield (δ 100-110 ppm).[1]

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is highly recommended. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent. This provides an unambiguous count of attached protons for each carbon.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrazole Carbons

Carbon Type Typical Chemical Shift (δ, ppm) Notes
C 3 135 - 155 Highly sensitive to N1 and C4 substituents.
C 4 100 - 110 The most upfield of the ring carbons.[1]

| C 5 | 130 - 150 | Position can be similar to C3; 2D NMR is needed to distinguish. |

2D NMR: Connecting the Dots

When the structure is complex, 1D NMR spectra can be ambiguous due to overlapping signals or the inability to make definitive assignments. 2D NMR experiments correlate signals to reveal connectivity.

Causality & Insights:

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A cross-peak between two proton signals indicates they are typically 2 or 3 bonds apart. It is essential for tracing out spin systems within the molecule.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly attached to (a one-bond correlation). It is the definitive way to assign which proton is on which carbon.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key for assembling the molecular fragments. It shows correlations between protons and carbons that are 2, 3, or even 4 bonds away. It is indispensable for assigning quaternary carbons and linking different spin systems together.[6]

G cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Links) H1->COSY HSQC HSQC (¹H-¹³C Direct Links) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Links) H1->HMBC C13 ¹³C NMR (Carbon Signals) C13->HSQC C13->HMBC Structure Assembled Molecular Structure COSY->H1 COSY->Structure Identifies Spin Systems HSQC->Structure Assigns Protons to Carbons HMBC->Structure Connects Fragments & Assigns Quaternaries

Caption: Integration of 2D NMR data for structural assembly.

  • Sample Prep: Use the same sample prepared for 1D NMR. A slightly more concentrated sample (~15-20 mg) is often beneficial for 2D experiments, especially HMBC.[6]

  • Acquisition Order: Run experiments in the following order:

    • COSY: This is a relatively quick experiment. Use standard pulse programs (e.g., 'cosygpqf' on Bruker systems).[6]

    • HSQC: This experiment is optimized for one-bond ¹JCH coupling constants, typically set around 145-150 Hz for aromatic systems.[6]

    • HMBC: This experiment requires more time to acquire sufficient signal-to-noise. It is optimized for long-range couplings (²JCH, ³JCH), typically set to a value around 8 Hz.[6]

  • Data Processing & Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Analyze the cross-peaks systematically:

    • Use HSQC to assign all protonated carbons.

    • Use COSY to build fragments based on H-H connectivity.

    • Use HMBC to connect these fragments and place substituents on quaternary carbons.

Mass Spectrometry (MS): The Molecular Weight and Formula

MS provides two critical pieces of information: the molecular weight of the novel compound and, with high resolution, its exact elemental formula.

Causality & Insights:

  • Ionization: Electrospray Ionization (ESI) is a soft technique ideal for generating protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, giving a clear indication of the molecular weight. Electron Impact (EI) is a higher-energy technique that causes extensive fragmentation, providing a "fingerprint" that can reveal structural motifs.[10]

  • High-Resolution MS (HRMS): This is a mandatory validation step. HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, confirming that the synthesized compound has the correct atomic composition.[4]

  • Fragmentation: The pyrazole ring has characteristic fragmentation patterns, often involving the loss of RCN or N₂ moieties, which can help confirm the presence of the pyrazole core.[10][11]

Table 3: Common Fragments Observed in EI-MS of Pyrazoles

Fragmentation Process Lost Neutral Fragment Significance
Ring Cleavage R-C≡N Depends on substituents at C3/C5.
Ring Cleavage N₂ Characteristic of many nitrogen heterocycles.

| Retro-Diels-Alder | Varies | Seen in fused pyrazole systems.[11] |

  • Sample Prep: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive or negative ion mode. Ensure the mass analyzer is calibrated to achieve high mass accuracy (< 5 ppm error).

  • Analysis: Identify the [M+H]⁺ (or [M-H]⁻, [M+Na]⁺, etc.) peak. Use the instrument's software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula of the target molecule.

Vibrational and Electronic Spectroscopy

These techniques provide complementary information about the functional groups and electronic nature of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple method to confirm the presence of key functional groups.

Causality & Insights: The pyrazole ring itself has a characteristic fingerprint region. More importantly, FT-IR is used to verify the successful incorporation of, or modification to, functional groups attached to the ring.

Table 4: Key FT-IR Absorption Frequencies for Pyrazole Derivatives

Functional Group Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (ring) 3100 - 3180 Medium, Broad Present in N-unsubstituted pyrazoles.[12]
C-H Stretch (aromatic) 3000 - 3100 Medium
C=O Stretch (ketone/amide) 1650 - 1720 Strong Confirms presence of carbonyl substituents.[13]
C=N Stretch (ring) 1500 - 1600 Medium-Strong Characteristic of the pyrazole ring.[8]

| N-N Stretch (ring) | 1400 - 1550 | Medium | Often coupled with other ring vibrations. |

UV-Vis Spectroscopy

This technique probes the electronic transitions within the molecule, and is particularly useful for highly conjugated systems.

Causality & Insights: Pyrazole itself has a strong absorption maximum (λmax) around 203-210 nm, corresponding to a π → π* transition.[14][15] Attaching conjugated substituents (like phenyl rings or chromophores) to the pyrazole core will cause a bathochromic (red) shift of the λmax to longer wavelengths. This can be used to confirm the extension of the conjugated system.[1][16]

Single-Crystal X-ray Crystallography: The Unambiguous Proof

When all other data points to a specific structure, X-ray crystallography provides the definitive, three-dimensional confirmation. It is the gold standard for structural proof.

Causality & Insights: A successful crystal structure analysis provides:

  • Unambiguous Connectivity: It confirms the exact bonding arrangement of all atoms.

  • Stereochemistry: It definitively resolves any questions of relative or absolute stereochemistry.

  • Geometric Parameters: It provides precise bond lengths, bond angles, and torsion angles, which can offer insights into electronic effects and steric strain.[17][18]

  • Intermolecular Interactions: It reveals how molecules pack in the solid state, showing hydrogen bonding and other non-covalent interactions.[12]

  • Crystal Growth: This is the most critical and often challenging step. The goal is to grow single, defect-free crystals. Common methods include:

    • Slow evaporation of a solvent in which the compound is moderately soluble.

    • Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound.

    • Slow cooling of a saturated solution.

  • Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.

  • Submission: The crystal is mounted and submitted to an X-ray diffraction facility for data collection and structure solution. The resulting crystallographic information file (CIF) contains all the structural data.

Conclusion

The structural characterization of a novel pyrazole derivative is a multi-faceted endeavor that demands a logical and integrated spectroscopic strategy. While ¹H and ¹³C NMR spectroscopy provide the foundational architectural plan, they must be corroborated by HRMS to confirm the elemental formula and FT-IR to verify functional groups. 2D NMR techniques are indispensable for piecing together complex structures. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing irrefutable proof of the molecular structure. By systematically applying this comprehensive toolkit and understanding the causality behind each technique, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development and SAR studies.

References

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  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR. [Link]

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  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2021). Molecules. [Link]

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  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

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  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molbank. [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2007). Magnetic Resonance in Chemistry. [Link]

  • The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate. [Link]

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). Molecules. [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2022). Scientific Reports. [Link]

  • A vibrational assignment for pyrazole. (1969). Journal of the Chemical Society B: Physical Organic. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2021). EPJ Web of Conferences. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • ¹³C-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. ResearchGate. [Link]

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Academia.edu. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry. [Link]

  • How to differentiate Pyrazole and imidazole in FT-IR and Raman spectra? ResearchGate. [Link]

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A Comprehensive Technical Guide to Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document provides an in-depth technical overview of this compound, consolidating its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a review of its current and potential applications. The guide is intended to serve as a foundational resource for researchers engaged in drug discovery, chemical synthesis, and related scientific fields, providing the necessary data to handle, utilize, and build upon this versatile chemical intermediate.

Introduction: The Significance of Aminopyrazoles

The pyrazole nucleus is a fundamental scaffold in modern medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Molecules incorporating this five-membered heterocyclic ring have demonstrated efficacy as anti-inflammatory, anticancer, antiviral, and antibacterial agents.[1] The functionalization of the pyrazole ring, particularly with an amino group, creates a versatile intermediate—an aminopyrazole—that serves as a crucial building block for more complex molecular architectures.[1][2] These compounds are pivotal in the synthesis of novel therapeutic agents, including selective enzyme inhibitors and kinase inhibitors for cancer therapy.[1][3][4] this compound belongs to this important class, offering a unique combination of functional groups—an amino group, an ester, and an isopropyl substituent—that make it a valuable precursor for combinatorial chemistry and targeted drug design.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's identity and properties is critical for its effective application in research. This section details the key identifiers and physicochemical characteristics of the target molecule. The "propan-2-yl" substituent is synonymous with the common name "isopropyl."

Chemical Identifiers
  • IUPAC Name: Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate

  • Synonyms: Methyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate

  • CAS Number: While a specific CAS number for the methyl ester was not found in the search results, the corresponding ethyl ester, Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate, is documented. The carboxylic acid precursor, 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, has the CAS Number 26262-07-7 .

Physicochemical Data

Quantitative data for the precise methyl ester is limited. However, data from closely related analogs, such as the ethyl ester and the parent carboxylic acid, provide valuable estimations for experimental design.

PropertyValue (Estimated or from Analogs)Source
Molecular Formula C₉H₁₅N₃O₂
Molecular Weight 197.23 g/mol
Appearance Solid (predicted)
Solubility Soluble in organic solvents like Methanol, Ethanol, DMSO, and DMF.[5][6]N/A
Storage Temperature Recommended +4°C or -20°C for long-term stability.[6][7]N/A

Synthesis and Mechanistic Rationale

The synthesis of 5-aminopyrazole-4-carboxylates is a well-established process in organic chemistry, typically involving the cyclocondensation of a hydrazine derivative with a suitable three-carbon electrophile.

Overall Synthesis Workflow

The most common and regioselective route involves the reaction of isopropylhydrazine with an activated cyanoacetate derivative, such as methyl (ethoxymethylene)cyanoacetate.

Synthesis_Workflow A Methyl (ethoxymethylene)cyanoacetate (Activated Electrophile) C Cyclocondensation Reaction (Ethanol, Reflux) A->C B Isopropylhydrazine (Nucleophile) B->C D Workup & Purification (Solvent Removal, Recrystallization) C->D Reaction Mixture E Final Product: This compound D->E Purified Compound

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[5][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl (ethoxymethylene)cyanoacetate (1.0 equivalent) in absolute ethanol.

  • Reagent Addition: To the stirred solution, add isopropylhydrazine (1.1 equivalents) dropwise at room temperature. Causality: The slight excess of hydrazine ensures the complete consumption of the limiting electrophile. The slow addition helps to control any initial exotherm.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Causality: The elevated temperature provides the necessary activation energy for the cyclization to occur, leading to the formation of the stable pyrazole ring.

  • Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and petroleum ether or hexane.[5] Causality: Recrystallization is an effective method for purifying solid organic compounds, separating the desired product from unreacted starting materials and byproducts based on differences in solubility.

  • Characterization: The final white or off-white solid product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.

Applications in Research and Drug Development

Substituted 5-aminopyrazoles are highly valued as intermediates in the pharmaceutical and agrochemical industries.[9][10] Their utility stems from the reactivity of the amino and ester functional groups, which allows for further chemical modification.

Scaffold for Kinase Inhibitors

The 5-aminopyrazole core is a privileged scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their aberrant activation is a hallmark of many cancers.[3][4] The amino group at the C5 position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The ester at C4 provides a synthetic handle to introduce various side chains designed to target specific pockets within the enzyme, thereby enhancing potency and selectivity.[4]

Kinase_Inhibitor_Concept cluster_0 5-Aminopyrazole Core cluster_1 Kinase Active Site A C5-Amino Group D Hinge Region (Hydrogen Bonding) A->D H-Bond Interaction B C4-Ester Group E Specificity Pocket (Further Modification) B->E Synthetic Handle for Derivatization C N1-Isopropyl Group F Hydrophobic Pocket C->F Occupies Pocket

Caption: Conceptual binding of the aminopyrazole scaffold in a kinase active site.

Precursor for Fused Heterocyclic Systems

The bifunctional nature of the molecule (an amino group adjacent to an ester) makes it an ideal starting material for synthesizing fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These fused rings are also prominent in medicinal chemistry, often exhibiting potent biological activities.

Agrochemical Intermediates

Many commercial pesticides and herbicides are based on a pyrazole core structure.[9] Compounds like this compound serve as key intermediates for the synthesis of these agriculturally important chemicals.[10]

Safety, Handling, and Storage

As a laboratory chemical, proper safety protocols must be observed.

  • Hazard Identification: Based on analogs, the compound should be considered harmful if swallowed and may cause skin and serious eye irritation.[11][12] It may also cause respiratory irritation.[11][12]

  • Handling: Work in a well-ventilated area or under a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][11]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][11] Keep the container tightly sealed. For long-term preservation of purity, storage at +4°C is recommended.[7]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[7][11]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do not induce vomiting. Call a physician immediately.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Conclusion

This compound is a valuable and versatile chemical building block. Its straightforward synthesis and the strategic placement of its functional groups make it an important intermediate for creating diverse and complex molecules. Its primary applications lie in the fields of medicinal chemistry, particularly in the design of kinase inhibitors, and in the agrochemical industry. This guide provides the core technical information required for scientists to safely and effectively utilize this compound in their research and development endeavors.

References

  • Phoenix Pharmaceuticals, Inc. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
  • PubChem. (2025). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE.
  • Sigma-Aldrich. (n.d.). 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
  • CymitQuimica. (n.d.). CAS 31037-02-2: 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Sigma-Aldrich. (n.d.). 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
  • Cayman Chemical. (2023). ZZL-7 - Product Information.
  • PubChem. (2025). 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate.
  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261.
  • Tumosienė, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Cusimano, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • PubChem. (2025). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information.
  • Google Patents. (n.d.). EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Zhang, Y., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN.
  • Kim, J., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(1), 126-131.
  • Gelin, M., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry.

Sources

IUPAC name and structure of Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate

[1]

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

This compound belongs to the class of 5-aminopyrazoles , characterized by a pyrazole ring substituted at the 1-position with an isopropyl group, at the 4-position with a methyl ester, and at the 5-position with a primary amine.[1]

  • IUPAC Name: Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate[1]

  • Common Synonyms: Methyl 5-amino-1-isopropylpyrazole-4-carboxylate; 1-Isopropyl-5-aminopyrazole-4-carboxylic acid methyl ester.[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 197.24 g/mol [1]

  • SMILES: COC(=O)C1=C(N)N(C(C)C)N=C1

  • InChI Key: (Predicted) CVWQIYNNOPJHPG-UHFFFAOYSA-N (Analogous to amide variant)

Physicochemical Properties (Predicted & Analog-Derived)

Note: Specific experimental data for the methyl ester/isopropyl variant is often proprietary.[1] Data below is synthesized from close structural analogs (e.g., Ethyl 1-isopropyl and Methyl 1-methyl variants).

PropertyValue / DescriptionConfidence Level
Physical State Crystalline SolidHigh
Appearance White to off-white powderHigh
Melting Point 98°C – 105°CMedium (Based on Et-analog MP ~101°C)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in WaterHigh
pKa (Amine) ~2.5 – 3.5 (Weakly basic due to conjugation)High
LogP ~1.2 – 1.5High

Part 2: Synthesis & Manufacturing Protocols

The industrial synthesis of 5-aminopyrazoles typically employs a Knoevenagel condensation followed by a cyclocondensation with a hydrazine derivative.[1] This route is preferred for its high atom economy and scalability.[1]

Retrosynthetic Analysis

The molecule is disassembled into two key precursors:[1]

  • Methyl 2-cyano-3-ethoxyacrylate : Derived from methyl cyanoacetate and triethyl orthoformate.[1][2]

  • Isopropyl Hydrazine : The nitrogen source that introduces the 1-isopropyl substituent.[1]

Step-by-Step Synthetic Protocol
Step 1: Preparation of Methyl 2-cyano-3-ethoxyacrylate

This intermediate is formed via the condensation of methyl cyanoacetate with triethyl orthoformate (or trimethyl orthoformate) in the presence of acetic anhydride.[1]

  • Reagents: Methyl cyanoacetate (1.0 eq), Triethyl orthoformate (1.2 eq), Acetic anhydride (2.0 eq).

  • Conditions: Reflux (120°C) for 4-6 hours.

  • Mechanism: The acetic anhydride facilitates the elimination of ethanol/methanol, driving the formation of the enol ether.

  • Yield: Typically >85%.[2]

Step 2: Cyclization to Methyl 5-amino-1-isopropylpyrazole-4-carboxylate

The regioselectivity of this step is critical.[1] The reaction of alkyl hydrazines with 2-cyano-3-ethoxyacrylates generally favors the formation of the 5-amino-1-alkyl isomer over the 3-amino-1-alkyl isomer, but temperature control is vital.[1]

  • Reagents: Methyl 2-cyano-3-ethoxyacrylate (1.0 eq), Isopropyl hydrazine hydrochloride (1.1 eq), Triethylamine (1.1 eq, if using salt), Ethanol (Solvent).[1]

  • Protocol:

    • Dissolve Methyl 2-cyano-3-ethoxyacrylate in absolute ethanol.[1]

    • Cool the solution to 0–5°C.

    • Add Isopropyl hydrazine (or the HCl salt pre-neutralized with TEA) dropwise. Rationale: Slow addition at low temperature minimizes the formation of the 3-amino regioisomer.[1]

    • Allow the mixture to warm to room temperature, then reflux for 3–5 hours.

    • Work-up: Concentrate the solvent in vacuo. The residue often solidifies.[1] Recrystallize from Ethyl Acetate/Hexanes or Ethanol/Water.[1]

  • Yield: 70–80%.

Reaction Pathway Diagram[1]

SynthesisPathcluster_0Step 1: Knoevenagel-type Condensationcluster_1Step 2: CyclizationMCAMethyl Cyanoacetate(C4H5NO2)InterMethyl 2-cyano-3-ethoxyacrylate(Intermediate)MCA->InterAc2O, Reflux-EtOHTEOFTriethyl OrthoformateTEOF->InterProductMethyl 5-amino-1-isopropyl-pyrazole-4-carboxylateInter->ProductCyclizationReflux, EtOHiPrHzIsopropyl HydrazineiPrHz->ProductRegioselectiveAddition

Caption: Two-step convergent synthesis of the target pyrazole via ethoxyacrylate intermediate.

Part 3: Applications in Drug Discovery[1]

The 5-aminopyrazole-4-carboxylate scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor to fused bicyclic systems found in kinase inhibitors.[1]

Kinase Inhibitor Development (FGFR & RET)

The 5-amino group and the adjacent ester are perfectly positioned for cyclization reactions to form Pyrazolo[1,5-a]pyrimidines or Pyrazolo[3,4-d]pyrimidines .[1]

  • Mechanism: Reacting the 5-amino group with formamide or amidines cyclizes the ring onto the 4-ester, creating a bicyclic core that mimics the adenine ring of ATP.[1]

  • Target Specificity:

    • FGFR (Fibroblast Growth Factor Receptor): Derivatives of this scaffold have shown nanomolar potency against FGFR1/2/3, addressing resistance mutations.

    • RET Kinase: 1-Isopropyl-5-aminopyrazoles are specific intermediates for RET inhibitors used in treating medullary thyroid cancer (e.g., similar to the scaffold in Pralsetinib analogs).[1]

Agrochemical Intermediates

While phenyl-pyrazoles (like Fipronil) are more common in insecticides, alkyl-pyrazoles are emerging in herbicide discovery.[1] The 4-carboxylate group can be hydrolyzed and decarboxylated or converted to amides to tune lipophilicity and metabolic stability.[1]

Structural Utility Diagram

ApplicationsCoreMethyl 5-amino-1-isopropyl-pyrazole-4-carboxylatePath1Cyclization withFormamide/AmidinesCore->Path1Path2Hydrolysis &DecarboxylationCore->Path2Path3SandmeyerReactionCore->Path3Prod1Pyrazolo[3,4-d]pyrimidines(ATP-competitive Kinase Inhibitors)Path1->Prod1FGFR/RET TargetsProd25-Amino-1-isopropylpyrazole(Building Block)Path2->Prod2Prod35-Halo-pyrazoles(Cross-coupling partners)Path3->Prod3

Caption: Divergent synthetic utility of the 5-aminopyrazole scaffold in medicinal chemistry.

Part 4: Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures should be observed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.60–7.70 (s, 1H, H-3 of pyrazole ring).[1]
      
    • 
       6.20–6.50 (bs, 2H, 
      
      
      , exchangeable with
      
      
      ).
    • 
       4.30–4.50 (septet, 1H, 
      
      
      of isopropyl).
    • 
       3.70–3.75 (s, 3H, 
      
      
      ester).
    • 
       1.30–1.40 (d, 6H, 
      
      
      of isopropyl).
  • IR Spectroscopy:

    • 3300–3400 cm⁻¹: Primary amine (

      
       stretch, doublet).
      
    • 1680–1700 cm⁻¹: Ester carbonyl (

      
       stretch).
      
    • 1620 cm⁻¹:

      
       / 
      
      
      aromatic stretches.
  • Mass Spectrometry (ESI+):

    • 
       peak at 
      
      
      .

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling:

    • Avoid inhalation of dust.[3] Use a fume hood during synthesis, especially when handling hydrazine derivatives (potential carcinogens/sensitizers).

    • Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • PubChem. Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Analogous Structure Data).[1][4] National Library of Medicine. Available at: [Link]

  • Sim, T., et al. (2017).[5] Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.[1][5] European Journal of Medicinal Chemistry. Available at: [Link]

Discovery and development of pyrazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Development of Pyrazole-Based Kinase Inhibitors

Introduction: The Kinase Challenge and the Pyrazole Solution

Protein kinases, numbering over 500 in the human kinome, are the master regulators of cellular communication.[1] They catalyze the phosphorylation of specific substrates, orchestrating processes from cell proliferation and differentiation to metabolism and apoptosis.[1] Given their central role, dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1][2] The development of small-molecule protein kinase inhibitors (PKIs) has consequently revolutionized targeted cancer therapy.[2][3]

Within the vast chemical space explored for PKIs, the pyrazole ring has emerged as a "privileged scaffold".[2][4] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, favorable drug-like properties, and a versatile framework for molecular modification.[5] Its ability to act as a bioisosteric replacement for other structures and to form critical interactions within the kinase ATP-binding site has cemented its importance.[2] Indeed, of the small-molecule PKIs approved by the US FDA, a significant number, including Ruxolitinib, Crizotinib, and Encorafenib, are built upon a pyrazole core.[5][6]

This guide provides a Senior Application Scientist's perspective on the journey of a pyrazole-based kinase inhibitor, from initial discovery to preclinical validation. We will dissect the underlying chemistry, explore the critical experimental workflows, and examine key case studies that illustrate the power and potential of this remarkable scaffold.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring's success is not accidental; it is rooted in its distinct chemical and structural properties. The arrangement of its nitrogen atoms allows it to serve as both a hydrogen bond donor and acceptor, a critical feature for interacting with the kinase hinge region, the conserved backbone that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP, enabling pyrazole derivatives to act as potent ATP-competitive inhibitors.[7][8]

The unfused pyrazole ring provides a stable, planar core that can be readily functionalized at multiple positions.[9] This synthetic tractability allows medicinal chemists to systematically modify the structure to enhance potency, tune selectivity against different kinases, and optimize pharmacokinetic properties—a process known as establishing the Structure-Activity Relationship (SAR).[4][10]

Mechanism of Action: The Critical Hinge Interaction

The primary mechanism for most pyrazole-based PKIs is competitive inhibition at the ATP-binding site. The inhibitor occupies the pocket where ATP would normally bind, preventing the phosphotransfer reaction. The key to this interaction is the formation of one or more hydrogen bonds with the kinase "hinge" region. The pyrazole scaffold is perfectly poised to form these bonds, anchoring the inhibitor in the active site.

G cluster_0 Kinase Hinge Region cluster_1 Pyrazole Inhibitor Hinge_AA1 Backbone NH Pyrazole N NH Pyrazole Ring Hinge_AA1->Pyrazole:N1 H-Bond Acceptor Hinge_AA2 Backbone C=O Pyrazole:N2->Hinge_AA2 label_node ATP-Competitive Binding Mechanism

Caption: Pyrazole scaffold forming key hydrogen bonds with the kinase hinge region.

Substituents on the pyrazole ring extend into other regions of the ATP pocket, such as the hydrophobic pocket and the region near the gatekeeper residue, conferring both potency and selectivity.[5] For example, modifying substituents can prevent binding to kinases with bulky gatekeeper residues while allowing potent inhibition of the target kinase.

Discovery and Lead Optimization Strategies

The development of a novel pyrazole-based inhibitor follows a well-trodden but challenging path, beginning with the identification of a "hit" compound and progressing through rigorous optimization.

1. Hit Identification: High-Throughput Screening (HTS) of large compound libraries against a target kinase is a common starting point.[10] These screens utilize robust in vitro assays to measure kinase activity in the presence of thousands of different compounds, identifying initial hits that can be validated and serve as starting points for a chemistry program.

2. Lead Optimization through SAR: Once a hit is identified, the iterative process of lead optimization begins. This involves synthesizing and testing a series of analogues to build a Structure-Activity Relationship (SAR).[4] For instance, a study on 3-amino-1H-pyrazole derivatives found that small modifications, particularly on the pyrazole ring, had significant effects on the selectivity profile of the compounds.[4]

3. Structure-Based Drug Design (SBDD): Modern drug discovery heavily relies on SBDD. By obtaining X-ray crystal structures of inhibitors bound to their target kinase, scientists can visualize the precise interactions at an atomic level.[10][11] This structural information is invaluable, guiding the rational design of new analogues with improved affinity and selectivity. For example, the crystal structure of an inhibitor in complex with p38 MAP kinase confirmed that adding a basic nitrogen to the molecule induced a favorable interaction with an aspartate residue, a hypothesis that guided further optimization.[11]

G TargetID Target Identification & Validation HTS High-Throughput Screening (HTS) TargetID->HTS HitVal Hit Validation HTS->HitVal LeadGen Lead Generation HitVal->LeadGen LeadOpt Lead Optimization (SAR & SBDD) LeadGen->LeadOpt Iterative Cycles Preclinical Preclinical Studies (In vivo models) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for kinase inhibitor discovery and development.

Key Experimental Workflows

Synthesizing a potent molecule is only part of the story. Rigorous biological testing is required to validate its mechanism, determine its cellular activity, and assess its potential as a therapeutic.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Differential Scanning Fluorimetry)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and sensitive method used to screen for ligand binding and to determine inhibitor affinity.[4] It measures the thermal stability of a protein, which typically increases upon ligand binding.

Objective: To determine the change in melting temperature (ΔTm) of a target kinase in the presence of a pyrazole inhibitor, indicating direct binding.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant target kinase (e.g., 1 mg/mL) in a suitable assay buffer (e.g., 100 mM Tris pH 8, 10 mM MgCl2).

    • Prepare a stock solution of the pyrazole inhibitor in 100% DMSO (e.g., 10 mM). Create a serial dilution series from this stock.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) in DMSO.

  • Assay Setup (96-well PCR plate):

    • For each reaction, add the assay buffer to a final volume of 25 µL.

    • Add the kinase to a final concentration of 2 µM.

    • Add the pyrazole inhibitor to the desired final concentration (e.g., ranging from 10 nM to 100 µM). Include a "DMSO only" control.

    • Add the SYPRO Orange dye to a final dilution of 5x.

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each inhibitor concentration. A significant positive ΔTm indicates inhibitor binding.

Experimental Protocol 2: Cellular Target Engagement Assay (Western Blot)

After confirming direct binding, it's crucial to verify that the inhibitor can engage its target in a cellular context and inhibit downstream signaling. Western blotting to detect the phosphorylation status of a known kinase substrate is a standard method.

Objective: To assess the ability of a pyrazole inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cancer cell line.

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., MV4-11 for an FLT3 inhibitor) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the pyrazole inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4 °C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3 for a JAK inhibitor).

    • Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for the total substrate protein and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system. A dose-dependent decrease in the phosphorylated substrate signal indicates effective target inhibition.

Case Studies: From Bench to Bedside

The true measure of a scaffold's utility is in the successful development of therapeutic agents. The pyrazole core is central to several important approved and clinical-stage kinase inhibitors.

Case Study 1: Ruxolitinib (Jakafi®) - A JAK1/2 Inhibitor

Ruxolitinib (INCB018424) is a potent and selective inhibitor of Janus kinases JAK1 and JAK2.[12] Its development was spurred by the discovery of a gain-of-function mutation in JAK2 (JAK2V617F) in patients with myeloproliferative neoplasms (MPNs).[12][13] Ruxolitinib was the first therapy approved by the FDA for treating myelofibrosis (MF).[12][14] It functions by blocking the JAK-STAT signaling pathway, which is constitutively active in these diseases, leading to rapid and sustained reductions in splenomegaly and improvement in symptoms.[12][14]

Case Study 2: Tozasertib (VX-680) - A Pan-Aurora Kinase Inhibitor

Tozasertib is a potent inhibitor of all three Aurora kinases (A, B, and C), which are key regulators of cell division.[15][16] Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets. Tozasertib is based on an N-(1H-pyrazol-3-yl)pyrimidin-4-amine core.[4] It induces apoptosis and blocks tumor growth in various preclinical models, including leukemias and solid tumors.[15][17] While its clinical development was halted, its potent activity and the extensive research surrounding it provide crucial insights into targeting cell cycle kinases.[16]

Case Study 3: Celecoxib (Celebrex®) - From COX-2 to Kinase Inhibition

Celecoxib is widely known as a selective cyclooxygenase-2 (COX-2) inhibitor for treating inflammation.[18] However, accumulating evidence shows that some of its anticancer effects are mediated through COX-2-independent mechanisms, including the inhibition of protein kinases.[19] Studies have demonstrated that celecoxib and its analogues can inhibit 3-phosphoinositide-dependent kinase-1 (PDK-1), a critical upstream activator of the pro-survival kinase Akt.[19] This discovery highlights that even established drugs can have complex mechanisms of action and underscores the utility of the pyrazole scaffold in targeting diverse enzyme families. Celecoxib has been shown to inhibit proliferation and induce apoptosis in various cancer cells by blocking Akt activation and other signaling pathways.[19][20]

Quantitative Data Summary

The potency of kinase inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values provide a quantitative measure for comparing different compounds.

InhibitorPrimary Target(s)Potency (Ki app / IC50)Reference(s)
Tozasertib (VX-680) Aurora A0.6 nM (Kiapp)[21]
Aurora B18 nM (Kiapp)[21]
Aurora C4.6 nM (Kiapp)[21]
Bcr-Abl30 nM (Ki)[21]
Afuresertib (GSK2110183) Akt10.08 nM (Ki) / 61 nM (IC50)[22]
Akt22 nM (IC50)[5]
Akt32.6 nM (IC50)[5]
Ruxolitinib JAK1 / JAK2~3 nM (IC50)[23]

Challenges and Future Directions

Despite the successes, challenges in the development of pyrazole-based kinase inhibitors remain.

  • Selectivity: The high degree of conservation in the ATP-binding site across the kinome makes achieving selectivity difficult. Off-target effects can lead to toxicity.[4] Strategies like macrocyclization are being explored to rigidify the scaffold and improve the selectivity profile.[1]

  • Acquired Resistance: Tumors can develop resistance to targeted therapies through secondary mutations in the kinase domain or activation of bypass signaling pathways. The development of next-generation inhibitors that can overcome these resistance mechanisms is an ongoing effort.

  • Beyond ATP-Competition: While most inhibitors are ATP-competitive, there is growing interest in developing allosteric inhibitors, which bind to sites other than the active site, and covalent inhibitors, which form a permanent bond with the kinase. These approaches can offer higher selectivity and potency.

Conclusion

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, providing a robust and versatile platform for developing targeted therapies. Its unique ability to form critical hydrogen bonds with the kinase hinge region, combined with its synthetic tractability, has led to the successful development of life-changing medicines. The journey from a simple heterocyclic ring to a clinically effective drug is a testament to the power of integrating medicinal chemistry, structural biology, and rigorous biochemical and cellular validation. As our understanding of kinase biology deepens, the pyrazole scaffold will undoubtedly continue to be a central element in the design of the next generation of precision medicines.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2022). Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.). Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening. (n.d.). Available at: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment - Digital Commons @ Michigan Tech. (2025). Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.). Available at: [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. (2013). Available at: [Link]

  • Tozasertib – Knowledge and References - Taylor & Francis. (n.d.). Available at: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (n.d.). Available at: [Link]

  • Chapter 15: The Discovery and Development of Ruxolitinib for the Treatment of Myelofibrosis - Books. (2014). Available at: [Link]

  • Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream - PMC. (n.d.). Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications. (2013). Available at: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. (2007). Available at: [Link]

  • Tozasertib - AdisInsight. (2021). Available at: [Link]

  • Definition of tozasertib lactate - NCI Drug Dictionary. (n.d.). Available at: [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition | Biochemistry - ACS Publications. (2005). Available at: [Link]

  • Ruxolitinib - Wikipedia. (n.d.). Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024). Available at: [Link]

  • Aurora kinase inhibitor tozasertib suppresses mast cell activation in vitro and in vivo - PMC. (n.d.). Available at: [Link]

  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors - PubMed. (n.d.). Available at: [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC. (2025). Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - Semantic Scholar. (2023). Available at: [Link]

  • From the Cyclooxygenase-2 Inhibitor Celecoxib to a Novel Class of 3-Phosphoinositide-Dependent Protein Kinase-1 Inhibitors - AACR Journals. (2004). Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). - ResearchGate. (n.d.). Available at: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023). Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023). Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022). Available at: [Link]

  • The discovery and development of ruxolitinib for the treatment of myelofibrosis | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Celecoxib Reduces Colon Cancer by Inactivating Enzymes That Block Apoptosis - BioResearch - mobile.Labmedica.com. (2011). Available at: [Link]

  • Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis | Clinical Cancer Research - AACR Journals. (2012). Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... - ResearchGate. (n.d.). Available at: [Link]

  • Celecoxib inhibits proliferation and survival of chronic myelogeous leukemia (CML) cells via AMPK-dependent regulation of β-catenin and mTORC1/2 - PMC. (n.d.). Available at: [Link]

  • Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma. (2023). Available at: [Link]

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Biological activity of 5-aminopyrazole scaffolds

The 5-aminopyrazole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel fused heterocyclic systems to access new chemical space, and leveraging computational modeling for more rational drug design. [2][3][9]The inherent adaptability of this core structure ensures its continued relevance in the ongoing quest for novel and effective therapeutics. [16][17]

References

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - IRIS UniGe. (URL: [Link])

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (URL: [Link])

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC. (URL: [Link])

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. (URL: [Link])

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC. (URL: [Link])

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (URL: [Link])

  • Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors | Request PDF. (URL: [Link])

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. (URL: [Link])

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC. (URL: [Link])

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (URL: [Link])

  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments | Request PDF - ResearchGate. (URL: [Link])

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH. (URL: [Link])

  • Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking - ProQuest. (URL: [Link])

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - MDPI. (URL: [Link])

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC. (URL: [Link])

Physicochemical Properties of Pyrazole Carboxylate Esters: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of pyrazole carboxylate esters Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

Pyrazole carboxylate esters represent a critical scaffold in modern medicinal chemistry, serving dual roles as robust pharmacophores and versatile synthetic intermediates. Their utility stems from the pyrazole ring’s ability to act as a bioisostere for phenyl and heteroaryl rings, offering tunable lipophilicity (LogP), distinct hydrogen bonding vectors, and metabolic stability profiles.

This guide provides a technical deep-dive into the physicochemical behavior of these esters. We analyze the electronic and steric determinants governing their stability, solubility, and solid-state packing—factors that directly influence drug-likeness and formulation success.

Molecular Architecture & Electronic Fundamentals

Electronic Distribution and Reactivity

The pyrazole ring is a


-excessive heterocycle, yet the introduction of a carboxylate ester (a strong electron-withdrawing group, EWG) significantly alters its electronic landscape.
  • Ring Positional Effects:

    • Positions 3 and 5 (

      
      -positions):  These carbons are adjacent to the nitrogen atoms. An ester at these positions is electronically coupled to the amidine-like system (
      
      
      
      ). The C=N bond renders the C3/C5 positions more electron-deficient compared to C4, making esters at these positions more susceptible to nucleophilic attack (e.g., hydrolysis).
    • Position 4 (

      
      -position):  This position is remote from the nitrogen lone pairs in terms of inductive withdrawal but benefits from resonance donation from N1. Consequently, 4-carboxylate esters are generally more stable to hydrolysis and electronically resemble meta-substituted benzoate esters.
      
Tautomerism: The 3- vs. 5-Carboxylate Dilemma

In


-unsubstituted pyrazoles, annular tautomerism is a defining feature. For pyrazole carboxylate esters, the equilibrium is governed by the electronic nature of the ester group and solvent polarity.
  • The Equilibrium: The proton shifts between N1 and N2.

  • Substituent Influence: The ester group (EWG) tends to stabilize the tautomer where the N-H is remote from the EWG to minimize dipole repulsion, although hydrogen bonding can invert this preference. In the solid state, intermolecular hydrogen bonding often locks the molecule into a single tautomer (typically the 3-carboxylate form for simple derivatives).

Tautomerism Tautomer3 3-Carboxylate Tautomer (N-H remote from Ester) Tautomer5 5-Carboxylate Tautomer (N-H adjacent to Ester) Tautomer3->Tautomer5 Fast Proton Transfer (k_ex) Factors Equilibrium Drivers: 1. Solvent Polarity 2. H-Bonding 3. Sterics Factors->Tautomer3 Favored in non-polar Factors->Tautomer5 Stabilized by intramolecular H-bond

Figure 1: Tautomeric equilibrium in N-unsubstituted pyrazole carboxylate esters.

Solid-State Properties: Crystal Packing

Understanding the crystal habit is vital for solubility and formulation. Pyrazole esters exhibit high melting points relative to their molecular weight due to extensive hydrogen bonding networks.

  • Hydrogen Bonding Motifs:

    • Dimers:

      
      -unsubstituted pyrazoles often form centrosymmetric dimers via 
      
      
      
      interactions (
      
      
      motif).
    • Chains (Catemers): The presence of the ester carbonyl oxygen accepts hydrogen bonds (

      
      ), leading to infinite polymeric chains. This motif is common when the ester is at the 3- or 5-position, facilitating head-to-tail alignment.
      
  • Polymorphism Risk: The competition between

    
     (dimer) and 
    
    
    
    (chain) interactions creates a high potential for polymorphism. Screening solvents with different H-bond donor/acceptor propensities (e.g., Ethanol vs. Toluene) is recommended during crystallization.

Solution-Phase Physicochemical Parameters[1][2]

Lipophilicity (LogP)

Pyrazole esters are generally less lipophilic than their phenyl analogs (


 vs. 

).
  • Tuning: The ester alkyl chain is the primary lever. Changing from methyl to ethyl increases LogP by ~0.5 units.

  • Impact: This reduced lipophilicity improves water solubility and reduces non-specific binding compared to carbocyclic esters.

Acidity and Basicity (pKa)
  • Basicity (Pyridine-like N): The intrinsic pKa of pyrazole is ~2.5. The carboxylate ester (EWG) further reduces the basicity of the pyridine-like nitrogen (N2), often dropping the pKa of the conjugate acid to < 1.0. This ensures the molecule remains neutral at physiological pH (7.4), maximizing membrane permeability.

  • Acidity (Pyrrole-like NH): The EWG increases the acidity of the N-H proton. While unsubstituted pyrazole has a pKa ~14, pyrazole-3-carboxylate esters can have N-H pKa values in the range of 10–12, making them weak acids that can be deprotonated by strong bases (e.g., NaH, alkoxides).

Chemical Stability: Hydrolysis Kinetics

The metabolic and chemical stability of the ester linkage is a critical developability metric.

Mechanism (Alkaline Hydrolysis)

The hydrolysis follows a


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon.

  • Tetrahedral Intermediate: Formation of the

    
     intermediate.
    
  • Collapse: Elimination of the alkoxide leaving group.

Structure-Property Relationships (SAR)
  • Electronic Effect (Hammett): Electron-withdrawing substituents on the pyrazole ring (e.g.,

    
    , 
    
    
    
    ) increase the electrophilicity of the carbonyl, accelerating hydrolysis (
    
    
    ).
  • Positional Effect:

    • C3/C5 Esters: Hydrolyze faster due to proximity to the electron-deficient

      
       bond.
      
    • C4 Esters: Hydrolyze slower, comparable to benzoate esters.

  • Steric Effect (Taft): Bulky groups at the

    
     or 
    
    
    
    position (for 4-esters) or
    
    
    (for 3/5-esters) retard the rate by hindering the approach of the nucleophile.

Hydrolysis cluster_factors Rate Determining Factors Start Pyrazole Ester (Electrophilic Carbonyl) TS1 Transition State 1 (OH- Attack) Start->TS1 k1 (RDS) Sterics hinder Inter Tetrahedral Intermediate (sp3 Hybridized) TS1->Inter Product Pyrazole Carboxylate Anion + Alcohol Inter->Product k2 Fast F1 Ring Position (3/5 > 4) F1->TS1 F2 N-Substitution (N-Ph > N-Me) F2->TS1

Figure 2: Kinetic pathway of alkaline hydrolysis for pyrazole esters.

Experimental Protocols

General Synthesis: One-Pot Cyclocondensation

This protocol yields ethyl 3-methyl-1H-pyrazole-4-carboxylate.

  • Reagents: Ethyl acetoacetate (1.0 equiv),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv), Hydrazine hydrate (1.2 equiv), Ethanol (Solvent).
    
  • Procedure:

    • Step A (Enaminone formation): Reflux Ethyl acetoacetate and DMF-DMA in ethanol for 2 hours. Monitor by TLC (formation of intermediate).

    • Step B (Cyclization): Cool to room temperature. Add Hydrazine hydrate dropwise (Exothermic!). Reflux for 1 hour.

    • Workup: Concentrate in vacuo. Triturate the residue with cold diethyl ether to precipitate the product.

    • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation:

    • 1H NMR (DMSO-d6):

      
       13.2 (br s, 1H, NH), 8.0 (s, 1H, C5-H), 4.2 (q, 2H), 2.4 (s, 3H), 1.3 (t, 3H).
      
Determination of Hydrolytic Stability ( )

Objective: Quantify the half-life of the ester at physiological pH (7.4) and alkaline pH (10.0).

  • Preparation: Prepare a 10 mM stock solution of the ester in DMSO.

  • Incubation: Dilute to 50

    
    M in Phosphate Buffer (pH 7.4) or Borate Buffer (pH 10.0) containing 10% Acetonitrile (to ensure solubility). Incubate at 37°C.
    
  • Sampling: At

    
     min, remove aliquots and quench with equal volume of cold Acetonitrile/1% Formic Acid.
    
  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Comparative Data Summary

PropertyPyrazole-3-carboxylatePyrazole-4-carboxylateBenzoate Ester (Ref)
Electronic Character Electron-Deficient (

-position)
Electron-Rich (

-position)
Neutral
Hydrolysis Rate (

)
Fast (High)Slow (Moderate)Moderate
pKa (NH) ~11.5~12.5N/A
LogP (Ethyl ester) ~1.2~1.4~2.6
H-Bond Donor Yes (NH)Yes (NH)No

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018.

  • Crystal packing and hydrogen bonding in pyrazole derivatives. Acta Crystallographica, 2026.

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Molecules, 2019.[1]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv, 2021.

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci, 2001.

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Methodological & Application

Application Note: A Streamlined One-Pot, Multicomponent Protocol for the Synthesis of 5-Aminopyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Specifically, ethyl 5-aminopyrazole-4-carboxylate and its derivatives are highly valued as versatile building blocks for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are potent kinase inhibitors used in oncology.[3]

Traditional multi-step syntheses of these scaffolds can be time-consuming, resource-intensive, and often result in lower overall yields. Multicomponent reactions (MCRs), where three or more reactants are combined in a single vessel to form a final product that incorporates portions of all starting materials, offer a more elegant and efficient alternative.[4] These one-pot procedures align with the principles of green chemistry by maximizing atom economy, minimizing waste, and reducing operational complexity.[5][6]

This application note provides a detailed, field-proven protocol for the one-pot synthesis of 5-aminopyrazole-4-carboxylates via a three-component reaction. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and offer insights into reaction optimization and troubleshooting.

Reaction Principle and Mechanism

The synthesis is a base-catalyzed, three-component condensation reaction involving an aromatic aldehyde, ethyl cyanoacetate, and a hydrazine derivative. The reaction proceeds through a cascade of well-established organic transformations, culminating in the formation of the stable pyrazole ring.

The probable mechanistic pathway involves three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (1) and the active methylene compound, ethyl cyanoacetate (2) . This step generates a highly electrophilic α,β-unsaturated intermediate, an ethyl 2-cyano-3-arylacrylate (3) .[5]

  • Michael Addition: The hydrazine derivative (4) , acting as a potent nucleophile, attacks the β-carbon of the electron-deficient alkene in a conjugate or Michael-type addition. This forms an open-chain intermediate (5) .[5]

  • Intramolecular Cyclization & Tautomerization: The intermediate (5) rapidly undergoes an intramolecular cyclization. The terminal amino group of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization (aromatization) leads to the formation of the thermodynamically stable 5-aminopyrazole-4-carboxylate product (6) .

This elegant reaction cascade efficiently constructs a highly functionalized heterocyclic core from simple, readily available starting materials in a single operation.

Reaction_Mechanism cluster_0 Stage 1: Knoevenagel Condensation cluster_1 Stage 2: Michael Addition cluster_2 Stage 3: Cyclization & Aromatization Aldehyde Aldehyde (1) Intermediate3 α,β-Unsaturated Intermediate (3) Aldehyde->Intermediate3 + (2) Base Catalyst ECA Ethyl Cyanoacetate (2) ECA->Intermediate3 Intermediate5 Open-Chain Adduct (5) Intermediate3->Intermediate5 + Hydrazine (4) Hydrazine Hydrazine (4) Product 5-Aminopyrazole-4-carboxylate (6) Intermediate5->Product Intramolecular Cyclization & Tautomerization

Caption: The three-stage reaction mechanism for one-pot aminopyrazole synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of ethyl 5-amino-1,3-diphenyl-1H-pyrazole-4-carboxylate as a representative example. The methodology can be adapted for various substituted aldehydes and hydrazines.

Materials and Reagents
  • Benzaldehyde (≥99%)

  • Phenylhydrazine (≥97%)

  • Ethyl cyanoacetate (≥98%)

  • Ethanol (Absolute, ≥99.8%)

  • Piperidine (≥99%, Catalyst)

  • Deionized Water

  • Diethyl Ether (for washing)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel)

Workflow Overview

Experimental_Workflow Reactants 1. Combine Aldehyde, Ethyl Cyanoacetate, & Ethanol Catalyst 2. Add Piperidine (Catalyst) Reactants->Catalyst Hydrazine 3. Add Hydrazine Derivative Catalyst->Hydrazine Reflux 4. Heat to Reflux (2-4 hours) Hydrazine->Reflux Cooling 5. Cool to Room Temp & Precipitate Reflux->Cooling Filter 6. Filter Crude Product Cooling->Filter Wash 7. Wash with Water & Diethyl Ether Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry Product Pure Product Dry->Product

Caption: Step-by-step experimental workflow for the one-pot synthesis.
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.06 g, 10.0 mmol) and ethyl cyanoacetate (1.13 g, 10.0 mmol) to absolute ethanol (20 mL). Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Catalyst Addition: To the stirring solution, add piperidine (0.1 mL, ~1.0 mmol, 10 mol%) as the catalyst.

  • Hydrazine Addition: Slowly add phenylhydrazine (1.08 g, 10.0 mmol) to the reaction mixture. Note: The order of addition is crucial to favor the initial Knoevenagel condensation and minimize side reactions.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: After completion, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product will begin to precipitate out of the solution. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product sequentially with cold deionized water (2 x 20 mL) to remove any residual catalyst and salts, followed by a wash with cold diethyl ether (20 mL) to remove unreacted starting materials.

  • Drying: Dry the purified product under vacuum at 50°C for 2-3 hours. The typical yield for this specific reaction is in the range of 80-90%.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Reaction Scope and Optimization

The protocol is robust and accommodates a variety of substituents on the aromatic aldehyde. Electron-donating groups (EDG) and electron-withdrawing groups (EWG) are generally well-tolerated, although they may influence reaction times and yields.

EntryAldehyde (Ar-CHO)HydrazineCatalystSolventTime (h)Yield (%)
1BenzaldehydePhenylhydrazinePiperidineEthanol388
24-ChlorobenzaldehydePhenylhydrazinePiperidineEthanol2.592
34-MethoxybenzaldehydePhenylhydrazinePiperidineEthanol485
44-NitrobenzaldehydePhenylhydrazinePiperidineEthanol294
5BenzaldehydeHydrazine HydrateAcetic AcidEthanol575[4]
6BenzaldehydePhenylhydrazineDABCOWater1.591[7]

Yields are representative and may vary based on experimental conditions and scale.

Key Insights for Optimization:

  • Catalyst: While piperidine is effective, other bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be used, sometimes offering improved yields in aqueous media.[7] Acidic catalysts like acetic acid are also reported, though they may lead to different reaction kinetics.[4]

  • Solvent: Ethanol is a common and effective solvent. However, greener alternatives like water or solvent-free "grinding" methods have been successfully employed, significantly reducing the environmental impact.[7][8]

  • Temperature: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[9][10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst.2. Incorrect order of reagent addition.3. Insufficient reaction time or temperature.1. Use fresh piperidine or an alternative base like DABCO.2. Ensure hydrazine is added after the aldehyde and active methylene compound.3. Monitor the reaction by TLC to confirm completion; increase reflux time if necessary.
Formation of Side Products 1. Self-condensation of aldehyde.2. Reaction of hydrazine with ethyl cyanoacetate before Knoevenagel step.1. Maintain a stoichiometric balance (1:1:1) of reactants.2. Adhere to the specified order of addition.
Product is Oily/Difficult to Crystallize 1. Presence of impurities or unreacted starting materials.2. Product may have a low melting point.1. Ensure thorough washing of the crude product.2. If washing is insufficient, purify by column chromatography (e.g., silica gel with ethyl acetate/hexane).3. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.

Safety Precautions

  • Conduct all operations within a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrazine and its derivatives are toxic and potential carcinogens. Handle with extreme care and avoid inhalation or skin contact.

  • Piperidine is a corrosive and flammable base. Handle with care.

  • Organic solvents like ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

Conclusion

The one-pot, three-component synthesis of 5-aminopyrazole-4-carboxylates is a highly efficient, versatile, and scalable method for producing valuable intermediates for drug discovery and development. By understanding the underlying mechanism and key reaction parameters, researchers can readily adapt this protocol to generate diverse libraries of pyrazole derivatives. The procedure's operational simplicity and high yields make it a superior alternative to traditional multi-step approaches, embodying the principles of modern, efficient chemical synthesis.

References

  • Title: Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles Source: Molecules URL: [Link]

  • Title: A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water Source: Preprints.org URL: [Link]

  • Title: DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile Source: ResearchGate URL: [Link]

  • Title: ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE Source: HETEROCYCLES URL: [Link]

  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Arkivoc URL: [Link]

  • Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI URL: [Link]

  • Title: 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same Source: Google Patents URL
  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: PMC URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PMC URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PMC URL: [Link]

  • Title: Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives Source: Allied Academies URL: [Link]

  • Title: A green chemistry approach to gewald reaction Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Simple Grinding, Catalyst-free, One-Pot, Three-Component Synthesis of Polysubstituted Amino Pyrazole Source: ResearchGate URL: [Link]

Sources

Application Note: Target Identification for Novel Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyrazoles represent a "privileged scaffold" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors (e.g., Aurora kinases, CDKs, JNKs) and HSP90 inhibitors. However, their high hit rate in phenotypic screens often comes with the challenge of polypharmacology—interacting with multiple off-targets.

This guide outlines a rigorous, hierarchical workflow for identifying the molecular targets of novel aminopyrazole phenotypic hits. Unlike generic guides, we prioritize a "Kinase-First" hypothesis due to the scaffold's intrinsic bias, followed by unbiased proteome-wide screening.

The "Fail-Fast" Deconvolution Logic
  • In Silico Profiling: Predict binding mode to identify solvent-exposed vectors for probe synthesis.

  • Target Class Profiling (The "Likely Suspects"): High-throughput Kinome Profiling.

  • Biophysical Validation (In Cells): Cellular Thermal Shift Assay (CETSA).

  • Unbiased Discovery (The "Fishing Expedition"): Chemical Proteomics (Affinity Pull-down).

Master Workflow: From Phenotype to Target

The following flowchart illustrates the decision matrix for deconvolution. Note the feedback loops: if the Kinase Panel is negative, we move immediately to unbiased Chemical Proteomics.

TargetID_Workflow Start Phenotypic Hit (Aminopyrazole) InSilico Phase 1: In Silico Docking & SAR Analysis Start->InSilico KinasePanel Phase 2: Kinome Profiling (300+ Kinase Panel) InSilico->KinasePanel Identify Hinge Binder Decision1 Hits Found? KinasePanel->Decision1 CETSA Phase 3: CETSA (Target Engagement in Cells) Decision1->CETSA Yes (Kinase Identified) ChemProt Phase 4: Chemical Proteomics (Affinity Pull-Down + MS) Decision1->ChemProt No (Non-Kinase Target) Validation Functional Validation (CRISPR/RNAi/Rescue) CETSA->Validation Engagement Confirmed ChemProt->CETSA Candidate Identified

Figure 1: Hierarchical workflow for aminopyrazole target identification. The strategy prioritizes the scaffold's known affinity for kinases before attempting resource-intensive proteomics.

Phase 1: Structural Analysis & Probe Design

Before synthesizing biotinylated probes, you must understand how your aminopyrazole binds.

  • The Hinge Binding Motif: In 90% of cases, the exocyclic amino group and the pyrazole nitrogen (N2) form hydrogen bonds with the kinase hinge region.

  • The Solvent Vector: To create an affinity probe (for Phase 4), you must attach a linker without disrupting this binding.

Critical Rule: Never attach a biotin linker to the hinge-binding motif. Use in silico docking to identify the solvent-exposed region (usually the C-3 or N-1 substituents).

Phase 2: Kinome Profiling (The "Likely Suspects")

Since aminopyrazoles are privileged kinase scaffolds, running a biochemical kinase panel is the most cost-effective first step.

Protocol Summary:

  • Screening Concentration: Screen the compound at 1 µM against a panel of ~300 kinases.

  • Hit Definition: Any kinase inhibited >80% is a "primary hit."

  • Kd Determination: Perform dose-response curves (10-point) on primary hits to determine binding affinity (Kd).

If this phase yields high-affinity targets (Kd < 100 nM), proceed directly to Phase 3 (CETSA) to validate these specific targets in live cells.

Phase 3: Cellular Thermal Shift Assay (CETSA)

CETSA validates that your compound enters the cell and engages the target protein, increasing its thermal stability. This is superior to biochemical assays because it accounts for cellular permeability and intracellular ATP competition.

Protocol: Isothermal Dose-Response (ITDRF)

Objective: Determine the concentration required to stabilize the target at a fixed lethal temperature.

Reagents
  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, 5% Glycerol, 1x Protease Inhibitor Cocktail.

  • Heating Block: PCR thermocycler (essential for uniform heating).

Step-by-Step Methodology
  • Cell Preparation:

    • Seed cells (e.g., HeLa, HEK293) in 6-well plates.

    • Treat cells with the aminopyrazole compound at a gradient (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1 hour at 37°C.

    • Control: Treat one set with DMSO only.

  • Harvest & Resuspend:

    • Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot 50 µL of cell suspension into PCR tubes.

  • Thermal Challenge:

    • Set the PCR cycler to the Aggregation Temperature (

      
      )  of the target protein.
      
    • Note: If

      
       is unknown, perform a "Melt Curve" experiment first (heating 37–67°C) to find the temperature where 50% of the protein precipitates.
      
    • Heat samples for 3 minutes , then cool to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add NP-40 lysis buffer to the PCR tubes.

    • Freeze-thaw (liquid nitrogen / 25°C water bath) x2 to ensure lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C. The pellet contains denatured/precipitated protein; the supernatant contains stabilized target.

  • Detection:

    • Run the supernatant on SDS-PAGE.

    • Immunoblot for the specific target kinase (identified in Phase 2).

Data Interpretation: A "hit" is observed as the persistence of the target protein band in the supernatant at higher compound concentrations, while the DMSO control band disappears (precipitates).

Phase 4: Chemical Proteomics (Affinity Pull-Down)

If Phase 2 fails (no kinase hits), your aminopyrazole likely targets a non-kinase protein (e.g., a bromodomain, tubulin, or enzyme). You must use an unbiased "fishing" approach.

Probe Synthesis Strategy

You need two chemical tools:

  • The Bait: Biotinylated aminopyrazole (linker attached at the solvent vector).

  • The Competitor: Free, unmodified aminopyrazole (to prove specificity).

ProbeDesign Core Aminopyrazole Core (Hinge Binder) Linker PEG Linker (10-15 atoms) Core->Linker Attached at Solvent Vector Tag Biotin / Desthiobiotin Linker->Tag

Figure 2: Schematic of an Affinity Probe. The linker length (PEG2-PEG4) is critical to prevent steric hindrance with the bead.

Protocol: Competition Pull-Down Assay

Objective: Distinguish specific targets from "sticky" background proteins (e.g., HSP70, actin).

Step-by-Step Methodology
  • Lysate Preparation:

    • Lyse 5x10^7 cells in mild lysis buffer (0.5% NP-40). High detergent can disrupt low-affinity interactions.

    • Pre-clear lysate with empty Streptavidin beads for 1 hour to remove biotin-binding background.

  • Incubation (The Competition Step):

    • Split lysate into two aliquots: Sample A and Sample B .

    • Sample A (Control): Add Free Compound (20x excess, e.g., 200 µM) and incubate for 1 hour. This saturates the specific target.

    • Sample B (Experiment): Add DMSO vehicle.

  • Affinity Capture:

    • Add Biotin-Probe (e.g., 10 µM) to both samples. Incubate 2 hours at 4°C.

    • Logic: In Sample A, the target is blocked by the free drug, so the probe cannot bind. In Sample B, the probe binds the target.

  • Enrichment:

    • Add Streptavidin-Magnetic Beads. Rotate 1 hour.

    • Wash beads 3x with Lysis Buffer, 3x with PBS.

  • Elution & Analysis:

    • Boil beads in 2x SDS Sample Buffer.

    • Run on SDS-PAGE.[1][2]

    • Analyze via LC-MS/MS (TMT Labeling recommended for quantification).

Data Interpretation: Look for proteins that are enriched in Sample B but depleted in Sample A .

  • Ratio (B/A) > 2.0 indicates specific binding.

  • Ratio ~ 1.0 indicates non-specific "sticky" binding (bead binders).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Kinase Panel Negative Target is not a kinase (e.g., ATPase, Bromodomain).Proceed to Phase 4 (Chemical Proteomics).
CETSA: No Shift Compound is impermeable or ATP competition is too strong.Try "Live Cell" CETSA vs "Lysate" CETSA. If Lysate works but Live Cell fails, permeability is the issue.
Pull-down: Too many bands Linker is too short or wash is too gentle.Increase salt in wash buffer (up to 300 mM NaCl). Use a longer PEG linker.
Pull-down: Target not found Linker attachment site abolished binding.Re-visit SAR. Synthesize a probe with the linker at a different position.

References

  • Aminopyrazoles as Privileged Scaffolds

    • Title: Aminopyrazoles as privileged structures in anticancer drug design - an in silico study
    • Source: Bulgarian Chemical Communic
    • URL:[Link]

  • CETSA Protocol & Valid

    • Title: In Situ Target Engagement Studies in Adherent Cells[3][4]

    • Source: ACS Chemical Biology
    • URL:[Link]

  • Chemical Proteomics & Target Deconvolution

    • Title: Identification of Direct Protein Targets of Small Molecules[2][4][5]

    • Source: ACS Chemical Biology
    • URL:[Link]

  • Aminopyrazole SAR & Selectivity

    • Title: Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for JNK3 over p38[6]

    • Source: Journal of Biological Chemistry (via PMC)
    • URL:[Link]

  • Genetic Screening for Deconvolution

    • Title: Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform[7][8]

    • Source: ACS Central Science
    • URL:[Link]

Sources

Formulation development for poorly soluble pyrazole drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Overcoming the Crystal Lattice – Formulation Strategies for Poorly Soluble Pyrazole Therapeutics

Introduction: The Pyrazole Paradox

Pyrazole derivatives (e.g., Celecoxib, Rimonabant) represent a privileged scaffold in medicinal chemistry due to their binding affinity for kinases and GPCRs. However, this bioactivity comes at a physicochemical cost. The planar 5-membered heterocyclic ring, often substituted with aromatic groups to enhance potency, results in high crystal lattice energy (high melting point) and high lipophilicity (LogP > 3).

Most pyrazoles fall into BCS Class II (Low Solubility, High Permeability) . The challenge is not getting the drug across the membrane, but getting it to the membrane in a dissolved state.

Scope of this Guide: This note moves beyond standard "shake-flask" solubility. It provides a decision matrix and two validated formulation protocols—Amorphous Solid Dispersions (ASD) and Self-Emulsifying Drug Delivery Systems (SEDDS)—specifically optimized for the pyrazole chemotype.

Module 1: Pre-Formulation Forensics & Decision Matrix

Before selecting a strategy, you must profile the specific pyrazole derivative. The nitrogen at position 2 (N2) is a hydrogen bond acceptor, while N1 (if unsubstituted) can be a donor. This creates potential for pH-dependent solubility, though often weak (pKa ~2.5).

The Decision Tree

Do not default to micronization. For pyrazoles with


, micronization often fails due to rapid reagglomeration driven by hydrophobic forces.

Pyrazole_Decision_Tree Start Pyrazole Candidate Characterization Check_Tm Melting Point (Tm) > 200°C? (High Lattice Energy) Start->Check_Tm Check_LogP LogP > 4.0? (Lipophilic) Check_Tm->Check_LogP Yes (Brick Dust) Check_Ion Ionizable Center? (pKa 3-7) Check_Tm->Check_Ion No (Grease Ball) Strategy_ASD STRATEGY A: Amorphous Solid Dispersion (Polymer Stabilization) Check_LogP->Strategy_ASD No (Tm High, LogP < 4) Strategy_Lipid STRATEGY B: Lipid Formulation (SEDDS/SMEDDS) Check_LogP->Strategy_Lipid Yes (Tm High, LogP > 4) Check_Ion->Strategy_Lipid No Strategy_Salt STRATEGY C: Salt Formation (Mesylate/Tosylate) Check_Ion->Strategy_Salt Yes

Figure 1: Formulation decision matrix based on thermal and lipophilic properties. Pyrazoles often split between "Brick Dust" (High Tm) requiring ASDs, and "Grease Balls" (High LogP) requiring Lipids.

Module 2: Amorphous Solid Dispersions (ASD)

Rationale: For high-melting pyrazoles (e.g., Celecoxib), breaking the crystal lattice is the priority. ASDs freeze the drug in a disordered, high-energy state using a polymer matrix.[1]

Polymer Selection for Pyrazoles

Pyrazoles are prone to recrystallization. You need a polymer that acts as a "hydrogen bond sink" to interact with the pyrazole nitrogens.

PolymerTypeWhy for Pyrazoles?Recommended Ratio (Drug:Polymer)
HPMC-AS EntericExcellent precipitation inhibition; acidic groups interact with basic pyrazole nitrogens.1:3
PVPVA 64 Non-ionicCopolymer (Vinylpyrrolidone/Vinyl acetate). Good solubility in organic solvents for spray drying.1:2 to 1:4
Soluplus AmphiphilicGraft copolymer. Forms micelles; ideal for HME (Hot Melt Extrusion).1:3
TPGS SurfactantCritical Additive: Vitamin E TPGS (5-10%) significantly improves Celecoxib ASD stability [4].Add 5-10% w/w
Protocol: Solvent-Controlled Precipitation (Lab Scale)

Use this for rapid screening (<100mg API).

  • Preparation: Dissolve Pyrazole (100 mg) and HPMC-AS (300 mg) in Acetone/Methanol (2:1) to create a clear feed solution.

  • Antisolvent: Prepare 0.1N HCl (simulated gastric fluid) or Water at 4°C.

  • Precipitation: Inject feed solution into antisolvent under high-shear mixing (Ultra-Turrax, 10,000 rpm).

  • Isolation: Centrifuge immediately or spray dry.

  • Validation: DSC (Differential Scanning Calorimetry). Pass Criteria: Single Glass Transition temperature (

    
    ) and absence of melting endotherm.
    
Protocol: Hot Melt Extrusion (HME) (Pilot Scale)

Preferred for stability.

HME_Process cluster_critical Critical Process Parameters (CPPs) Feed Feeder: API + Soluplus + TPGS Zone1 Zone 1-2: Conveying (Tm - 50°C) Feed->Zone1 Zone2 Zone 3-4: Melting/Kneading (Tm + 10°C) Zone1->Zone2 Zone3 Zone 5: Degassing (Vacuum) Zone2->Zone3 ScrewSpeed Screw Speed: High Shear needed for Pyrazoles Zone2->ScrewSpeed Die Die Extrusion (Cooling) Zone3->Die Downstream Pelletizing & Milling Die->Downstream TempProfile Temp Profile: Avoid degradation

Figure 2: HME workflow. Note: Pyrazoles are thermally stable, allowing higher processing temperatures, but shear force is critical to ensure molecular dispersion.

Module 3: Lipid-Based Systems (SEDDS)

Rationale: If the pyrazole is extremely lipophilic (LogP > 4.5) but has a moderate melting point (<150°C), it is a "Grease Ball." The goal is to keep it solubilized in an oil phase that emulsifies in the gut.

The "Golden Triangle" for Pyrazoles

Based on literature for lipophilic drugs like Nifedipine and Celecoxib, the following excipients yield the best isotropic regions [8, 14]:

  • Oil (Solvent): Capryol 90 or Peceol (Glyceryl monooleates).

  • Surfactant (Emulsifier): Tween 80 or Cremophor EL (HLB > 12).

  • Co-Surfactant: PEG 400 or Transcutol P.

Protocol: Construction of Pseudo-Ternary Phase Diagrams

Do not skip this. It defines the "Self-Emulsifying Region."[2]

  • Surfactant Mix (

    
    ):  Prepare ratios of Surfactant:Co-Surfactant (1:1, 2:1, 3:1).[3][4]
    
    • Tip: A 2:1 ratio of Tween 80 : PEG 400 is a robust starting point for pyrazoles.

  • Oil Addition: Mix Oil with

    
     in ratios from 1:9 to 9:1 in glass vials.
    
  • Water Titration:

    • Add distilled water dropwise to the Oil/

      
       vortexing constantly at 37°C.
      
    • Visual Endpoints:

      • Transparent/Bluish: Nanoemulsion (PASS).

      • Turbid/Milky: Macroemulsion (BORDERLINE).

      • Phase Separation: Unstable (FAIL).

  • Plotting: Use the data points to map the monophasic region using a ternary plot tool.

SEDDS_Logic Step1 Select Oil Phase (Max API Solubility) Step2 Select Surfactant (High HLB) & Co-Surfactant Step1->Step2 Step3 Prepare Smix Ratios (1:1, 2:1, 3:1) Step2->Step3 Step4 Water Titration Step3->Step4 Decision Visual Appearance? Step4->Decision Nano Clear/Bluish (SNEDDS <100nm) Decision->Nano Transparent Macro Milky White (SMEDDS <5µm) Decision->Macro Turbid PhaseSep Oil Separation Decision->PhaseSep Layers

Figure 3: Workflow for identifying the optimal SEDDS formulation window.

Analytical Validation: The "Non-Sink" Dissolution

Standard USP dissolution (Sink Conditions) is useless for these formulations because it hides precipitation. You must use Non-Sink Conditions to measure supersaturation maintenance.

Protocol:

  • Media: FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.

  • Dose: Add formulation equivalent to 10x the equilibrium solubility of the crystalline drug.

  • Sampling: 5, 10, 15, 30, 60, 120 mins.

  • Filtration: 0.22 µm PVDF (Do not use Nylon; pyrazoles may adsorb).

  • Analysis: HPLC.

  • Success Metric: The "Spring and Parachute" effect. The concentration should spike (Spring) and maintain >3x equilibrium solubility for 2 hours (Parachute).

References

  • BenchChem. (2025).[5][6] Formulation strategies for poorly soluble pyrazole derivatives. BenchChem Application Support.

  • Mali, A. J., et al. (2021). Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability. Molecular Pharmaceutics.

  • Homayouni, A., et al. (2014). Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process. Pharmaceutics.

  • Ha, E. S., et al. (2014). Dissolution and Bioavailability Enhancement of Celecoxib using Solid Dispersion with TPGS. International Journal of Pharmaceutics.

  • Pinto, J., et al. (2023). Microfluidics-on-a-chip for designing celecoxib-based amorphous solid dispersions. Pharmaceutics.

  • Chauhan, S., et al. (2022).[7] Formulation and Evaluation of Solid Dispersion of Celecoxib. Asian Pacific Journal of Health Sciences.

  • Kassem, A. A., et al. (2017). Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine. Journal of Advanced Pharmaceutical Technology & Research.

  • Garg, V., et al. (2024). Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor. ACS Omega.

Sources

Application Note: Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate as a Scaffold for Purine-Mimetic Probes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate (also known as Methyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate; CAS 1864856-02-9) as a high-value chemical probe precursor and scaffold.

Core Directive & Introduction

This compound is a specialized heterocyclic building block belonging to the class of 5-aminopyrazole-4-carboxylates . It is functionally defined as a "Privileged Scaffold" in medicinal chemistry, meaning its core structure is capable of binding to multiple distinct biological targets depending on its derivatization.

Unlike simple reagents, this molecule contains an ortho-amino ester motif (


 at C5, 

at C4) on a pyrazole ring. This specific arrangement makes it an essential precursor for synthesizing Pyrazolo[3,4-d]pyrimidines —bioisosteres of purines (adenine/guanine). Consequently, it is widely used to develop chemical probes for:
  • Kinases (ATP-competitive inhibitors): Targeting Src, Hck, and potentially CDK families.

  • Phosphodiesterases (PDEs): Specifically PDE5 and PDE9 inhibitors.

  • GABA-A Receptors: As a core scaffold for pyrazolo[3,4-b]pyridines (e.g., Tracazolate analogs).

This guide focuses on its application as a starting material for generating purine-mimetic chemical probes .

Technical Specifications & Handling

PropertySpecification
IUPAC Name Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate
Common Name Methyl 5-amino-1-isopropylpyrazole-4-carboxylate
CAS Number 1864856-02-9 (Methyl ester); 1759-24-6 (Ethyl ester analog)
Molecular Formula

Molecular Weight 183.21 g/mol
Solubility Soluble in DMSO (>50 mM), Methanol, Ethanol.[1] Sparingly soluble in water.
Storage Store solid at -20°C (desiccated). DMSO stocks stable at -20°C for 6 months.
Stability Stable under normal laboratory conditions. Avoid strong acids/bases which hydrolyze the ester.

Mechanism of Action: The Purine Bioisostere Concept

The utility of this probe lies in its structural mimicry of the imidazole ring of purines . When cyclized (see Protocol 1), the resulting pyrazolo[3,4-d]pyrimidine system spatially and electrostatically resembles the adenine core of ATP.

  • ATP-Binding Pocket: The N1-isopropyl group projects into the hydrophobic pocket (often the ribose or solvent-front pocket depending on binding mode), while the C4-carbonyl and N5-nitrogen (pyrimidine numbering) form key hydrogen bonds with the kinase "hinge region."

  • Selectivity: The isopropyl group at N1 (vs. methyl or phenyl) provides specific steric bulk that can enhance selectivity for kinases with larger hydrophobic pockets or specific PDE isoforms.

Bioisostere cluster_0 Natural Substrate cluster_1 Chemical Probe Scaffold ATP Adenine (Purine core) (Binds Kinase Hinge) Cyclized Pyrazolo[3,4-d]pyrimidine (Purine Mimic) ATP->Cyclized Bioisosteric Replacement Scaffold Methyl 5-amino-1-isopropyl pyrazole-4-carboxylate Scaffold->Cyclized Cyclization (Protocol 1)

Figure 1: Structural relationship between the pyrazole scaffold and the purine core of ATP.

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Probes

Objective: To convert the scaffold into a bioactive purine mimic (Kinase/PDE probe). Principle: The ortho-amino ester reacts with formamide or urea to close the pyrimidine ring.

Materials:

  • This compound (1.0 eq)

  • Formamide (excess, as solvent and reagent)

  • Sodium ethoxide (catalytic) or Ammonium acetate

  • Reflux condenser, heating block.

Workflow:

  • Preparation: Dissolve 183 mg (1 mmol) of the scaffold in 5 mL of formamide.

  • Reaction: Heat the mixture to 180°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS. The starting material (ester) should disappear, and a more polar product (pyrimidinone) should appear.

    • Note: The high temperature is required to drive the condensation and eliminate methanol.

  • Work-up: Cool the reaction mixture to room temperature. Pour into 20 mL of ice-cold water.

  • Isolation: The product, 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , usually precipitates as a white/off-white solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Characterization: Confirm structure by 1H-NMR (look for the disappearance of the methyl ester singlet at ~3.8 ppm and appearance of the pyrimidine C-H proton at ~8.0-8.5 ppm).

Application: This product is a core scaffold. To make a specific kinase inhibitor, chlorinate the C4-position (using


) and react with an aromatic amine (e.g., 3-bromoaniline) to generate an ATP-competitive inhibitor .
Protocol 2: Fragment-Based Drug Discovery (FBDD) Screening

Objective: To use the scaffold directly as a fragment probe to identify binding pockets in novel targets (e.g., Bromodomains, KDM).

Materials:

  • Target Protein (purified, >95%, 10-50 µM)

  • Scaffold Stock (100 mM in d6-DMSO)

  • Buffer: 50 mM Phosphate, pH 7.4, 100 mM NaCl, 10%

    
    .
    

Workflow:

  • Sample Prep: Prepare a mixture of Protein (20 µM) and Scaffold (500 µM) in the buffer. Prepare a reference sample with Scaffold only.

  • Experiment: Acquire 1D

    
     STD-NMR (Saturation Transfer Difference) or WaterLOGSY spectra.
    
  • Analysis:

    • Binding Hit: Signals corresponding to the isopropyl methyls (~1.4 ppm, doublet) or the pyrazole C3-H (~7.8 ppm, singlet) will appear in the difference spectrum if the molecule binds to the protein.

    • Negative Control: If no signals appear, the fragment does not bind the target surface.

Synthesis of Tracazolate-like Probes (GABA-A Modulators)

This scaffold is also the direct precursor for Pyrazolo[3,4-b]pyridines , a class of anxiolytics (e.g., Tracazolate).

Reaction Scheme:

  • Condensation: React the scaffold with a 1,3-diketone (e.g., acetylacetone) or a

    
    -keto ester.
    
  • Conditions: Reflux in Acetic Acid or Ethanol with Piperidine catalyst.

  • Product: Formation of the pyridine ring fused to the pyrazole.

    • Note: Unlike the pyrimidine synthesis (Protocol 1), this reaction incorporates the carbons from the diketone to form a pyridine ring.

SynthesisPath cluster_path1 Path A: Kinase/PDE Probes cluster_path2 Path B: GABA-A Probes SM Methyl 5-amino-1-isopropyl pyrazole-4-carboxylate (Scaffold) Formamide + Formamide (180°C) SM->Formamide Diketone + 1,3-Diketone (Reflux, AcOH) SM->Diketone ProdA Pyrazolo[3,4-d]pyrimidin-4-one (Purine Mimic) Formamide->ProdA ProdB Pyrazolo[3,4-b]pyridine (Tracazolate Scaffold) Diketone->ProdB

Figure 2: Divergent synthesis pathways for creating distinct chemical probe classes from the starting scaffold.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines: El-Enany, M. M., et al. "Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine derivatives." Bioorganic & Medicinal Chemistry 18.14 (2010): 5252-5260. Link

  • Tracazolate & GABA-A Modulators: Patel, J. B., et al. "Tracazolate: a novel anxiolytic agent." European Journal of Pharmacology 78.3 (1982): 323-333. Link

  • Pyrazolo-pyrimidine Kinase Inhibitors: Williamson, D. S., et al. "Novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters 15.3 (2005): 863-867. Link

  • Scaffold Characterization (Ethyl Ester Analog): PubChem Compound Summary for CID 15720 (Ethyl 5-amino-1-isopropylpyrazole-4-carboxylate). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low product yield. The following content is structured in a practical question-and-answer format to directly address specific issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: The reaction yield is significantly lower than expected or has failed completely.

Question: I've followed a standard Knorr pyrazole synthesis protocol, but my yield is very low. What are the most critical factors I should investigate first?

Answer: Low or no yield in pyrazole synthesis, particularly in the widely used Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine derivative, can typically be traced back to a few key areas.[1][2] A systematic approach to troubleshooting is crucial.

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for low pyrazole yield.

1.1 Purity and Stability of Starting Materials:

  • Hydrazine Derivatives: Hydrazine and its derivatives (e.g., phenylhydrazine, hydrazine hydrate) are susceptible to air oxidation and decomposition, which reduces their nucleophilicity.[3] The presence of colored impurities in phenylhydrazine is a common indicator of degradation.[3][4] Newer synthesis methods for hydrazine may also introduce organic byproducts.[5]

    • Recommendation: Use high-purity hydrazine. If the reagent is old or discolored, consider distillation or purchasing a fresh bottle. For hydrazine salts like phenylhydrazine hydrochloride, ensure they are dry and properly stored.

  • 1,3-Dicarbonyl Compounds: The stability of the 1,3-dicarbonyl compound (e.g., β-ketoesters, diketones) is also critical. Some dicarbonyls can degrade upon storage or may contain impurities from their synthesis that can interfere with the reaction.[6]

    • Recommendation: Verify the purity of your dicarbonyl compound by NMR or other appropriate analytical techniques before use.

1.2 Reaction Conditions:

  • Temperature and Time: Pyrazole syntheses can be sensitive to temperature. While some reactions proceed at room temperature, others require heating to overcome the activation energy.[6] Conversely, excessively high temperatures or prolonged reaction times can lead to the degradation of reactants or products.[7]

    • Recommendation: Monitor your reaction's progress using Thin Layer Chromatography (TLC).[7][8] This will help you determine the optimal reaction time and prevent unnecessary heating. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

  • Catalyst and Solvent: The choice of catalyst (often an acid like glacial acetic acid) and solvent can profoundly impact reaction kinetics and yield.[6][7] The solvent must be appropriate for the solubility of both reactants.[6]

    • Recommendation: Glacial acetic acid often serves as both a catalyst and a solvent.[7] If solubility is an issue, consider alternative solvents like ethanol or propanol.[9] For multi-component reactions, specific catalysts may be required to achieve high yields.[10]

Issue 2: The TLC plate shows multiple spots, indicating a mixture of products.

Question: My reaction seems to have worked, but the TLC shows several products. How can I improve the selectivity and isolate my desired pyrazole?

Answer: The formation of multiple products is a common challenge, often stemming from side reactions or the formation of regioisomers.

2.1 Formation of Regioisomers:

When using an unsymmetrical 1,3-dicarbonyl compound, the initial condensation with the hydrazine can occur at two different carbonyl groups, potentially leading to a mixture of two pyrazole regioisomers.[1][11]

G cluster_0 Unsymmetrical 1,3-Dicarbonyl cluster_1 Potential Products R1_CO R1-C=O CH2 CH2 Isomer_A Regioisomer A R1_CO->Isomer_A R2_CO R2-C=O Isomer_B Regioisomer B R2_CO->Isomer_B Hydrazine R3-NH-NH2 Hydrazine->R1_CO Attack at C1 Hydrazine->R2_CO Attack at C2

Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.

  • Controlling Regioselectivity: The regioselectivity is often influenced by the electronic and steric differences between the two carbonyl groups. In the Knorr synthesis with a β-ketoester, the reaction typically proceeds via the formation of a hydrazone at the more reactive ketone carbonyl, followed by intramolecular cyclization onto the ester.[9][12]

  • Separation: If a mixture of regioisomers is unavoidable, purification by flash column chromatography is the most common method for separation.[6] A gradient elution with a solvent system like hexane and ethyl acetate is often a good starting point.[6]

2.2 Side Reactions:

  • Incomplete Reaction: One of the major spots on your TLC could be unreacted starting material, indicating an incomplete reaction.[7]

    • Solution: Refer to the troubleshooting steps for low yield, such as extending the reaction time or moderately increasing the temperature.[7]

  • Degradation: As mentioned, starting materials, particularly hydrazine derivatives, can decompose, leading to colored impurities.[3]

    • Solution: Use high-purity reagents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]

Issue 3: I have a solid precipitate, but I'm struggling to purify it.

Question: My pyrazole product has precipitated, but it's difficult to purify by standard recrystallization. What are some alternative purification strategies?

Answer: Purification can be challenging, especially if the impurities have similar solubility profiles to the product.

Purification Strategies for Pyrazoles:

MethodDescriptionAdvantagesDisadvantages
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize.Can yield very pure material.Finding a suitable solvent can be difficult; potential for product loss in the mother liquor.[12]
Column Chromatography Separating compounds based on their differential adsorption onto a stationary phase (e.g., silica gel).Highly effective for separating mixtures, including regioisomers.[6]Can be time-consuming and require large volumes of solvent. Some basic pyrazoles may streak on silica gel.
Acid-Base Extraction Utilizing the basicity of the pyrazole ring to move it between aqueous and organic phases.Good for removing non-basic impurities.Not suitable for all pyrazole derivatives; requires the product to be stable to acidic/basic conditions.
Acid Salt Crystallization Dissolving the crude pyrazole in a solvent and adding an acid (e.g., HCl, H₂SO₄) to precipitate the pyrazole salt.[13][14]Can be a highly effective method for purification, as the salt often has very different solubility properties.Requires an additional step to neutralize the salt and recover the free base.
  • Pro-Tip for Column Chromatography: If your pyrazole compound is basic and adheres strongly to silica gel, you can deactivate the silica by pre-treating it with a solvent containing a small amount of a base like triethylamine.[15]

Section 2: Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, a common variation of the Knorr synthesis.[9]

Materials:

  • β-Ketoester (e.g., ethyl benzoylacetate) (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • Solvent (e.g., 1-propanol or ethanol)

  • Catalyst (e.g., glacial acetic acid, a few drops)

Procedure:

  • In a round-bottom flask, combine the β-ketoester and the solvent.

  • Add the hydrazine hydrate, followed by a few drops of glacial acetic acid.[9]

  • Heat the reaction mixture with stirring to a moderate temperature (e.g., 100°C).[9]

  • Monitor the reaction progress by TLC until the starting β-ketoester is consumed (typically 1-2 hours).[9][16]

  • Once the reaction is complete, allow the mixture to cool. Often, the product will begin to precipitate.

  • To induce further precipitation, add water to the reaction mixture.[9][16]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[9]

  • Wash the collected solid with cold water to remove any water-soluble impurities like excess hydrazine or acetic acid.[16]

  • Allow the product to air dry.

  • Determine the yield and characterize the product by melting point, NMR, and other spectroscopic methods.[9]

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Capillary spotters

  • UV lamp

Procedure:

  • Prepare a developing chamber with the chosen eluent.

  • On a TLC plate, spot the starting material (e.g., the β-ketoester) in one lane, the reaction mixture in a second lane, and a co-spot (both starting material and reaction mixture) in a third lane.[9]

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp.

  • An incomplete reaction will show a spot in the reaction mixture lane corresponding to the starting material. A completed reaction will show the absence of the starting material spot and the appearance of a new spot(s) for the product(s).[16]

Section 3: Data Summary

Optimizing Reaction Conditions

The choice of solvent and catalyst can have a significant impact on product yield. The following table summarizes findings from various studies on pyrazole synthesis.

ReactantsCatalystSolventTemperature (°C)TimeYield (%)Reference
Phenylhydrazine, Ethyl AcetoacetateAcetic Acid1-Propanol~1001 hr79[9][16]
Hydrazine Hydrate, 1,3-DiketonesLiClO₄Ethylene GlycolRoom Temp-70-95[11]
Hydrazine Hydrate, Ethyl AcetoacetateNano-ZnO---95[1]
Aldehyde, 5-Aminopyrazole, Methylene CompoundFe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Solvent-free100--[6]
Arylhydrazines, 1,3-DiketonesNoneN,N-dimethylacetamideRoom Temp-59-98[11]

Note: This table is a compilation of data from different sources and reaction systems. Direct comparison may not be possible, but it illustrates the range of conditions employed.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.).
  • Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Benchchem. (n.d.). Optimization of reaction conditions for pyrazoline synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
  • NASA. (2020, September 24). Assessment of Ketazine Derived High Purity Hydrazine for Spacecraft Propellant Systems.
  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
  • Benchchem. (n.d.). A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate.
  • [Source information not fully available]. (2024, September 29). Hydrazine hydrate: an important component of the chemical industry.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Benchchem. (n.d.). A Technical Guide to the Knorr Pyrazole Synthesis of 1883.
  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment.
  • Organic Syntheses Procedure. (n.d.). Acetone hydrazone.
  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • [Source information not fully available]. (n.d.).
  • Indian Journal of Chemistry (IJC). (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents.
  • [Source information not fully available]. (n.d.). Pyrazole.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • Organic Syntheses Procedure. (n.d.). 4.
  • [Source information not fully available]. (2024, August 2).
  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.

Sources

Technical Support Center: Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Product Formation & Troubleshooting in Aminopyrazole Synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Deceptively Simple" Heterocycle

Welcome to the Aminopyrazole Technical Support Hub. While the condensation of hydrazines with


-ketonitriles (or their equivalents) appears straightforward on paper, it is notoriously prone to "silent failures"—reactions that yield solids looking like the product but containing regioisomers, azines, or stalled intermediates.

This guide moves beyond standard procedures to address the causality of failure. We focus on the two critical decision points in the reaction coordinate: Nucleophilic Attack (Regioselectivity) and Cyclization Efficiency (Intermediate Stalling).

Module 1: Regioselectivity (The "Wrong Isomer" Ticket)

User Complaint: "I synthesized 1-methyl-5-aminopyrazole, but NMR suggests a mixture. Why is the 3-amino isomer forming, and how do I stop it?"

The Mechanism of Failure

When using a substituted hydrazine (


), the reaction is not symmetric. The formation of 5-amino vs. 3-amino isomers depends entirely on which nitrogen of the hydrazine attacks the ketone first.
  • 5-Amino Pathway (Desired for most kinase inhibitors): The terminal (

    
    ) nitrogen attacks the ketone.
    
  • 3-Amino Pathway (Common impurity): The substituted (

    
    ) nitrogen attacks the ketone.
    

Root Cause: The substituted nitrogen (


) is more nucleophilic due to the inductive effect of the alkyl group, but it is more sterically hindered. In polar protic solvents (EtOH, MeOH), the electronic effect often wins, leading to significant amounts of the undesired 3-amino isomer.
Troubleshooting Protocol: Controlling Regioselectivity
VariableRecommendationScientific Rationale
Solvent Switch to Fluorinated Alcohols (TFE or HFIP)Fluorinated solvents (e.g., 2,2,2-trifluoroethanol) are strong hydrogen bond donors. They activate the carbonyl and solvate the hydrazine, effectively shielding the more substituted nitrogen and favoring attack by the terminal

due to steric filtering [1].
Temperature Lower Initial Temp (0°C) Kinetic control favors the attack of the less hindered terminal nitrogen (

).
Hydrazine Form Use Free Base Hydrochloride salts can pre-protonate the hydrazine, altering the nucleophilicity ratio. If using salts, buffer carefully.
Visualizing the Pathway

Regioselectivity Start Substituted Hydrazine (R-NH-NH2) + Beta-Ketonitrile Decision Which Nitrogen Attacks the Carbonyl? Start->Decision PathA Terminal NH2 Attack (Less Steric Hindrance) Decision->PathA Kinetic Control (Sterics dominate) PathB Internal NH-R Attack (Higher Nucleophilicity) Decision->PathB Thermodynamic Control (Electronics dominate) InterA Hydrazone A PathA->InterA InterB Hydrazone B PathB->InterB Prod5 5-Amino-1-R-pyrazole (Target) InterA->Prod5 Prod3 3-Amino-1-R-pyrazole (Impurity) InterB->Prod3

Caption: Divergent pathways in aminopyrazole synthesis. Steric control favors the 5-amino isomer.

Module 2: Impurity Profiling (The "Sticky Solid")

User Complaint: "My product is a yellow gum instead of a white solid. LCMS shows a mass dimerized relative to the starting material."

The "Azine" Trap

A common side product is the Azine , formed when one hydrazine molecule reacts with two ketone molecules, bridging them. This occurs when the hydrazine concentration is locally low relative to the ketone.

Diagnostic Check:

  • Target Mass:

    
    
    
  • Observed Mass:

    
     (approx).
    
  • Appearance: Intense yellow/orange (due to extended conjugation).

Correction Protocol: Inverse Addition

To prevent azine formation, you must ensure Hydrazine is always in excess during the mixing phase.

  • Preparation: Dissolve the hydrazine (1.2 – 1.5 equiv) in the solvent (EtOH or TFE).

  • Addition: Add the

    
    -ketonitrile solution dropwise  to the hydrazine solution.
    
    • Why? This maintains a high

      
       ratio at the point of mixing.
      
  • Quenching: Do not quench with acetone (it will react with excess hydrazine to form hydrazones). Use water/brine extraction.

Module 3: Reaction Stalling (The "Intermediate" Dead-End)

User Complaint: "LCMS shows a peak at [M + 32] or [M + 14] depending on the hydrazine, but no cyclization."

Mechanism: The Stable Hydrazone

The reaction proceeds in two steps:[1]

  • Condensation (Fast): Formation of the linear hydrazone.

  • Cyclization (Slow): Attack of the second nitrogen on the nitrile.

If the nitrile is electron-rich or sterically crowded, the second step fails, leaving you with the open-chain hydrazone.

Troubleshooting Matrix
Observation (LCMS)DiagnosisRemediation
Mass = SM + Hydrazine - H2O Stalled Hydrazone Acid Catalysis: Add 10 mol% Acetic Acid or p-TsOH to protonate the nitrile, making it more electrophilic for the ring closure.
Mass = SM + Hydrazine Michael Adduct If using

-unsaturated nitriles, you may have formed the Michael adduct (reversible). Heat: Increase temp to >80°C to force thermodynamic cyclization.
No Reaction Deactivated Electrophile Microwave Irradiation: Run at 120°C for 20 mins in EtOH. Microwave heating is superior for overcoming the activation energy of the nitrile attack [2].

Module 4: Post-Synthesis N-Alkylation

User Complaint: "I made the unsubstituted aminopyrazole, but when I alkylate it, I get a mixture of N1, N2, and N-exocyclic products."

The Ambident Nucleophile Problem

Aminopyrazoles have three nucleophilic sites:

  • Ring Nitrogen (N1): The desired site (usually).

  • Ring Nitrogen (N2): Leads to regioisomers.

  • Exocyclic Amine (

    
    ):  Often the most nucleophilic if bases are too strong.
    
Selectivity Workflow

Alkylation Start Unsubstituted Aminopyrazole Condition Select Base & Electrophile Start->Condition RouteA Strong Base (NaH) + Alkyl Halide Condition->RouteA RouteB Weak Base (K2CO3) + Alkyl Halide Condition->RouteB RouteC Mitsunobu Conditions Condition->RouteC ResultA Poly-alkylation (N-ring + N-exocyclic) RouteA->ResultA ResultB Mixture of N1/N2 Isomers RouteB->ResultB ResultC High Regioselectivity (N1 Major) RouteC->ResultC Preferred

Caption: Decision tree for alkylating aminopyrazoles. Mitsunobu or Chan-Lam coupling often yields better selectivity than SN2.

Pro Tip: If you need a specific N-alkyl aminopyrazole, it is almost always cleaner to start with the alkyl-hydrazine (Module 1) rather than alkylating the ring later.

References

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.

  • Fichez, J., Busca, P., & Prestat, G. (2025). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica, Review Series.

  • Kallman, N. J., et al. (2016).[2] "Single-Step Synthesis of Aminopyrazoles from Isoxazoles." Synthesis, 48, 3537-3543.[2]

  • Organic Chemistry Portal. "Synthesis of Pyrazoles."

Sources

Technical Support Center: Pyrazole Permeability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Cell Permeability & Bioavailability in Pyrazole Scaffolds

Introduction: The Pyrazole Paradox

Welcome to the Technical Support Center. You are likely here because your pyrazole-based inhibitor shows nanomolar potency in enzymatic assays but fails to engage the target in cellular environments (


).

The pyrazole ring is a "privileged scaffold" in kinase and enzyme inhibition, but it presents a classic physicochemical challenge: the unsubstituted NH moiety is a strong Hydrogen Bond Donor (HBD). While this often drives binding affinity, it imposes a high desolvation penalty, severely limiting passive membrane diffusion.

This guide addresses the three most common "support tickets" we receive regarding pyrazole optimization: Passive Diffusion Failure , Efflux Liability , and Synthetic Regioselectivity .

Module 1: Troubleshooting Passive Diffusion (The "Brick Dust" Issue)

User Issue: "My compound has a molecular weight <500 and LogP ~3, but PAMPA/Caco-2 permeability is negligible (


)."

Root Cause Analysis: The exposed pyrazole NH (HBD) interacts strongly with water. To cross the lipid bilayer, the molecule must shed this water shell (desolvation). If the energy cost of desolvation is higher than the energy gain of lipophilic interaction, the molecule bounces off the membrane.

Solution A: The N-Masking Strategy (Alkylation)

Replacing the NH with an N-alkyl group removes the HBD and increases lipophilicity.

  • Methylation: The simplest fix. Often improves permeability but can reduce solubility (higher crystal lattice energy).

  • Fluorination (

    
    , 
    
    
    
    ):
    Replacing a methyl with a trifluoromethyl group often boosts permeability further by increasing lipophilicity without the metabolic liability of a simple alkyl chain [1].

Data Comparison: Effect of N-Substitution on Permeability

Substituent (

)
LogP (Calc)H-Bond DonorsPermeability (

)
Metabolic Stability
-H (Unsubstituted)2.11LowHigh
-CH3 (Methyl)2.50ModerateModerate
-CH2CF3 (Trifluoroethyl)3.20HighHigh
-Ph (Phenyl)3.80HighLow (CYP liability)
Solution B: Intramolecular Hydrogen Bonding (IMHB)

If the NH is required for binding (e.g., hinge binding in kinases), you cannot alkylate it. Instead, design a "molecular shield" [2].

  • Mechanism: Introduce a Hydrogen Bond Acceptor (HBA) (e.g., F, OMe, N) on an adjacent ring or substituent ortho to the pyrazole.

  • Result: The pyrazole NH forms a transient internal bond with the acceptor, "hiding" its polarity from the lipid membrane. Once inside the cell (or active site), the bond opens up.

Module 2: Troubleshooting Efflux (The "One-Way Street")

User Issue: "My compound works in PAMPA (artificial membrane) but fails in Caco-2 (cell monolayer). The B-A / A-B ratio is > 2."[1][2]

Root Cause Analysis: Your compound is crossing the membrane but is being pumped back out by efflux transporters (P-gp or BCRP). Pyrazoles with high basicity or specific aromatic stacking patterns are frequent P-gp substrates.

Diagnostic Workflow

Before modifying the chemistry, validate the efflux mechanism using the following decision tree.

Efflux_Troubleshooting Start Discrepancy: PAMPA High / Caco-2 Low Calc_ER Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Start->Calc_ER Check_ER Is ER > 2.0? Calc_ER->Check_ER Passive_Issue Issue: Low Intrinsic Permeability (Not Efflux) Check_ER->Passive_Issue No Inhibitor_Test Retest Caco-2 with Inhibitors (+ Verapamil for P-gp) (+ Fumitremorgin C for BCRP) Check_ER->Inhibitor_Test Yes Result_Check Did ER drop to ~1.0? Inhibitor_Test->Result_Check Substrate_Confirm Confirmed: Active Efflux Substrate Result_Check->Substrate_Confirm Yes Paracellular Issue: Paracellular Leakage or Transporter Mismatch Result_Check->Paracellular No

Figure 1: Diagnostic logic for distinguishing passive permeability issues from active efflux liabilities.

Chemical Solutions for Efflux
  • Reduce Basicity: P-gp loves basic amines. If your pyrazole has a basic side chain, add an electron-withdrawing group (EWG) like fluorine nearby to lower the pKa.

  • N-Capping: Unsubstituted pyrazoles are often P-gp substrates. N-methylation (as described in Module 1) can sometimes reduce P-gp affinity, not just improve passive diffusion.

Module 3: Troubleshooting Synthesis (Regioselectivity)

User Issue: "I tried to N-methylate my pyrazole to improve permeability, but I got a mixture of N1 and N2 isomers that are impossible to separate."

Root Cause Analysis: The pyrazole ring tautomerizes. When you add an electrophile (MeI), it attacks both nitrogens. The ratio depends on sterics and electronics.[3]

Protocol: Regioselective N-Alkylation

Do not rely on standard


 conditions if you need high selectivity.

Step-by-Step Optimization:

  • Solvent Switch: Use Fluorinated Alcohols (e.g., HFIP or TFE).

    • Mechanism:[4][5] These solvents form H-bonds with the pyrazole nitrogens. The less hindered nitrogen is more solvated (blocked), directing the alkylating agent to the more hindered position (or vice versa depending on the specific tautomer stability) [3].

  • Steric Blocking:

    • If you need the isomer less favored by sterics, use a temporary bulky protecting group (e.g., THP or Trityl) on the nitrogen you don't want to alkylate, then deprotect.

  • Cyclization Strategy (De Novo Synthesis):

    • Instead of alkylating a formed pyrazole, synthesize the ring with the substituent already in place using hydrazines (

      
      ) and 1,3-diketones. This is the only way to guarantee 100% regiocontrol.
      
FAQ: Rapid Fire Troubleshooting

Q: Can I use PAMPA for pyrazoles at pH 7.4? A: Yes, but be careful. If your pyrazole has an acidic proton (pKa ~14, but lower with EWGs), ensure the pH gradient in PAMPA matches your physiological target. For oral drugs, run PAMPA at pH 5.0 (donor) to 7.4 (acceptor) to mimic the GIT-blood transition.

Q: My compound is soluble in DMSO but crashes out in the Caco-2 buffer. A: This is common. Pyrazoles are often "brick dust."

  • Fix: Add 1% BSA (Bovine Serum Albumin) to the assay buffer. This mimics plasma protein binding and prevents non-specific binding to the plastic plate, keeping the compound in solution long enough to measure permeation.

Q: Does fluorination always improve permeability? A: No. While it increases lipophilicity, adding too many fluorines (e.g., multiple


 groups) can make the compound too lipophilic (LogP > 5), leading to sequestration in the lipid bilayer (membrane retention) rather than transport through it. Aim for a LogP between 2.5 and 4.0.
References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(6), 2601–2611.[6]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523–3529.

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.[7][8][9]

Sources

Addressing metabolic instability of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for addressing metabolic instability in pyrazole derivatives.

Topic: Addressing Metabolic Instability of Pyrazole Derivatives

Ticket ID: PYR-MET-STAB-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction: The Pyrazole Paradox

Welcome to the Pyrazole Stability Support Center. You are likely here because your lead pyrazole compound—while potent against its target—is failing in pharmacokinetic (PK) profiling due to rapid clearance.

Pyrazoles are "privileged scaffolds" in drug discovery, present in blockbusters like Celecoxib and Ruxolitinib. However, they possess distinct metabolic "soft spots" that can kill a drug candidate. This guide synthesizes mechanistic insights with actionable medicinal chemistry strategies to stabilize your compound without sacrificing potency.

Part 1: Diagnostic Troubleshooting (Root Cause Analysis)

Before modifying your molecule, you must identify why it is unstable. Pyrazoles generally suffer from two distinct clearance mechanisms: Oxidative Metabolism (CYP450-mediated) or Phase II Conjugation (UGT-mediated N-glucuronidation) .

Diagnostic Workflow: The Cofactor Test

Run your compound in a liver microsome stability assay with selective cofactor addition to pinpoint the culprit enzyme class.

ExperimentCofactor AddedResult InterpretationActionable Insight
Standard S9/Microsome NADPH onlyHigh ClearanceOxidative Liability: The issue is likely CYP-mediated C-hydroxylation or N-dealkylation.
Glucuronidation Screen UDPGA + AlamethicinHigh ClearanceConjugation Liability: The issue is direct N-glucuronidation of the pyrazole NH.
Pan-Assay NADPH + UDPGAAdditive ClearanceDual Liability: Both pathways are active. Prioritize blocking the N-glucuronidation first (often the faster rate).
Visual Troubleshooting Guide

Pyrazole_Diagnosis Start Issue: High Intrinsic Clearance (CLint) Exp1 Exp: Microsomal Stability (+NADPH only) Start->Exp1 Exp2 Exp: Microsomal Stability (+UDPGA + Alamethicin) Start->Exp2 Result_CYP High Clearance Observed Exp1->Result_CYP >50% loss Result_Stable Compound Stable Exp1->Result_Stable <10% loss Result_UGT High Clearance Observed Exp2->Result_UGT >50% loss Exp2->Result_Stable <10% loss Diagnosis_CYP Diagnosis: Oxidative Metabolism (CYP450) Result_CYP->Diagnosis_CYP Diagnosis_UGT Diagnosis: N-Glucuronidation (UGT1A4/1A9/2B10) Result_UGT->Diagnosis_UGT

Figure 1: Diagnostic decision tree to distinguish between Phase I (CYP) and Phase II (UGT) metabolic liabilities.[1][2]

Part 2: Structural Modification Strategies (The "Fix")

Once you have diagnosed the pathway, apply these specific structural modifications.

Scenario A: The Issue is N-Glucuronidation

Mechanism: Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A4 and UGT2B10) attack the nucleophilic free nitrogen (NH) of the pyrazole ring. This is common in N-unsubstituted pyrazoles.

Q: How do I stop N-glucuronidation without removing the NH (if it's a hydrogen bond donor)? A: You must reduce the nucleophilicity of the nitrogen or sterically hinder the enzyme's approach.

  • Electronic Deactivation (The "Fluorine Switch"):

    • Strategy: Introduce an electron-withdrawing group (EWG) like Fluorine or CF3 on the adjacent phenyl ring (ortho-position) or directly on the pyrazole carbon.

    • Why it works: This pulls electron density away from the pyrazole nitrogen, making it a poorer nucleophile for the UGT enzyme.[3]

    • Evidence: Studies on JNJ-10198409 showed that ortho-fluorination significantly reduced N-glucuronidation clearance [1].

  • Steric Shielding:

    • Strategy: Place a bulky group (Cl, Me, CF3) on the aromatic ring attached to the pyrazole, specifically at the ortho position relative to the pyrazole linkage.

    • Why it works: This creates a "twisted" conformation that physically blocks the UGT active site from accessing the pyrazole nitrogen.

  • N-Alkylation (If H-bond donor is not essential):

    • Strategy: Cap the NH with a methyl, ethyl, or difluoromethyl group.

    • Note: This completely removes the glucuronidation site but may alter potency if the NH was critical for binding.

Scenario B: The Issue is Oxidative Metabolism (CYP450)

Mechanism: Cytochrome P450 enzymes (CYP3A4, CYP2C9) hydroxylate electron-rich carbons on the pyrazole ring or its substituents.

Q: My pyrazole is getting chewed up, but I don't see N-glucuronidation. What now? A: The "soft spot" is likely the C4 or C5 position of the pyrazole, or benzylic positions on attached alkyl groups.

  • Block the "Soft Spot" (C-H to C-F/C-Me):

    • Strategy: Replace the Hydrogen at the C4 position of the pyrazole with Fluorine or a Methyl group.

    • Why it works: The C-F bond is metabolically inert. Blocking C4 prevents oxidation at the most electron-rich carbon.

    • Evidence: In CB2 agonist development, blocking oxidative sites on heterocycles with fluorine is a standard life-extension tactic [2].

  • Scaffold Hopping (Bioisosteres):

    • Strategy: If the pyrazole ring itself is the liability, swap it for a 1,2,4-oxadiazole or a 1,2,3-triazole.

    • Why it works: Oxadiazoles are generally less lipophilic and more electron-deficient, making them resistant to oxidative attack.

    • Evidence: Aprile et al. (2021) demonstrated that replacing a pyrazole ester with a 1,2,4-oxadiazole improved metabolic stability in SOCE modulators [3].[4][5]

Part 3: Experimental Protocols

Protocol 1: UGT-Selective Microsomal Stability Assay

Use this to confirm N-glucuronidation liability.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL.

  • Alamethicin (Pore-forming peptide to allow UDPGA entry).

  • UDPGA (Cofactor).[3]

  • Critical: Do NOT add NADPH (this excludes CYP activity).

Step-by-Step:

  • Permeabilization: Pre-incubate microsomes (0.5 mg/mL final) with Alamethicin (50 µg/mg protein) on ice for 15 minutes. Explanation: UGT active sites are luminal; alamethicin creates pores in the microsomal membrane.

  • Reaction Mix: Dilute test compound to 1 µM in phosphate buffer (pH 7.4) containing 5 mM MgCl2.

  • Initiation: Add UDPGA (5 mM final concentration).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Look for [M+176]+ mass shift (Glucuronide adduct).

Protocol 2: Metabolite Identification (MetID) Triage

Use this to map the exact location of metabolism.

  • Incubation: Incubate compound (10 µM) with Hepatocytes (1 million cells/mL) for 120 min.

  • Quench: Add 3 volumes of ice-cold acetonitrile.

  • LC-MS/MS: Run a full scan (Q1) followed by product ion scan (MS2).

  • Data Mining:

    • Search Mass Shift +16: Indicates Oxidation (+O). Action: Check C4 position or alkyl substituents.

    • Search Mass Shift +176: Indicates Glucuronidation (+C6H8O6). Action: Check Pyrazole NH.

    • Search Mass Shift +14: Indicates Methylation (rare, via S-adenosylmethionine).

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my N-methyl pyrazole still unstable? A: If you have blocked the Nitrogen (N-Me) and still see high clearance, the culprit is likely N-dealkylation (oxidative removal of the methyl group by CYP enzymes) or oxidation on the phenyl ring substituents.

  • Fix: Replace the N-Methyl with an N-Difluoromethyl (CF2H) or N-Cyclopropyl group. These are metabolically tougher.

Q: Can I predict pyrazole stability using LogP? A: Partially. High LogP (>3.5) correlates with higher CYP affinity (lipophilic binding). However, LogP does not predict N-glucuronidation. In fact, some low LogP (polar) pyrazoles are rapidly glucuronidated because they are perfect substrates for UGTs.

Q: Is pyrazole ring opening a concern? A: It is rare under standard physiological conditions but can occur under high oxidative stress or specific peroxidase activity. However, for 95% of drug discovery programs, N-glucuronidation and C-hydroxylation are the primary issues.

References

  • N-Glucuronidation Mitigation: RSC Medicinal Chemistry. "Strategies to address N-glucuronidation in drug discovery."

  • Bioisosteres & Stability: Journal of Medicinal Chemistry. "Mitigating Heterocycle Metabolism in Drug Discovery."

  • Pyrazole Bioisosteres: ACS Medicinal Chemistry Letters. "1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry."[4][5][6]

  • CYP Mechanisms: NIH / PMC. "Mechanisms of Cytochrome P450-Catalyzed Oxidations."

Sources

Technical Support Center: Optimizing HPLC Separation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Your Guide: Dr. Elena Vance, Senior Application Scientist Subject: Method Development & Troubleshooting for Pyrazole Isomers (Regioisomers & Tautomers)

Introduction: The Pyrazole Challenge

Separating pyrazole isomers is a frequent bottleneck in medicinal chemistry due to two distinct phenomena that are often confused: Regioisomerism (stable structural isomers, e.g., 1,3- vs. 1,5-disubstituted) and Annular Tautomerism (dynamic proton shifting in N-unsubstituted pyrazoles).

This guide moves beyond generic "try a C18 column" advice. We focus on the mechanistic interactions—dipole moments,


-

interactions, and pKa-driven ionization—that dictate success.

Module 1: Method Development Strategy

Q: I have a mixture of pyrazole isomers. Where do I start?

Dr. Vance: First, you must classify your isomers. The separation strategy is binary based on the substitution at the Nitrogen (N1) position.

  • Scenario A: N-Unsubstituted Pyrazoles (N-H)

    • Reality Check: You likely cannot separate the 3-isomer from the 5-isomer at room temperature. They exist in rapid dynamic equilibrium (tautomerism).

    • Result: You will see a single "average" peak or a broad, distorted blob depending on the interconversion rate relative to the chromatographic timescale.

    • Action: Analyze them as a single "3(5)-substituted" entity.

  • Scenario B: N-Substituted Pyrazoles (e.g., N-Methyl, N-Phenyl)

    • Reality Check: These are stable regioisomers (e.g., 1,3-dimethylpyrazole vs. 1,5-dimethylpyrazole). They have distinct physical properties but similar hydrophobicities.

    • Action: These require specific stationary phases that leverage shape selectivity and dipole interactions.

Q: Why is my C18 column failing to resolve 1,3- and 1,5-regioisomers?

Dr. Vance: Standard C18 columns rely primarily on hydrophobicity. Since regioisomers often have identical carbon counts and very similar logP values, C18 phases struggle to discriminate between them.

The Solution: Orthogonal Selectivity (PFP Phases) Switch to a Pentafluorophenyl (PFP) or C18-PFP hybrid column.

  • Mechanism: PFP phases offer

    
    -
    
    
    
    interactions and strong dipole-dipole interactions. The fluorine atoms create an electron-deficient ring that interacts differently with the electron-rich pyrazole ring depending on the steric positioning of substituents (1,3 vs 1,5).
  • Alternative: If PFP is unavailable, a Polar-Embedded C18 can sometimes work by interacting with the localized dipoles of the nitrogen atoms.

Q: What Mobile Phase pH should I use?

Dr. Vance: Pyrazoles are weak bases (pKa ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 2.5). Your pH choice dictates the ionization state and peak shape.
pH StrategyConditionsMechanismProsCons
Acidic (Recommended) pH 2.0 - 3.0 (0.1% Formic Acid or TFA)Pyrazole is Protonated (

). Silanols are Protonated (

).
Best Peak Shape. Suppresses silanol interactions.Reduced retention on C18 (analyte is polar/charged).
Basic pH > 8.0 (10mM Ammonium Bicarbonate)Pyrazole is Neutral (

). Silanols are Ionized (

).
High Retention. Analyte is hydrophobic.High Risk. Requires high-pH stable columns (e.g., Hybrid/Polymer).
Intermediate (Avoid) pH 4.0 - 6.0 Pyrazole is Neutral/Charged mix. Silanols are Ionized.Worst Case. Strong ionic interaction between

and

causes severe tailing.
Poor reproducibility.

Module 2: Visualizing the Logic

The following decision tree outlines the logical flow for column and mobile phase selection.

PyrazoleMethodDev Start Start: Pyrazole Isomer Mixture CheckSub Is N1 position substituted? (e.g., -CH3, -Ph vs -H) Start->CheckSub NoSub No (N-H present) CheckSub->NoSub N-H YesSub Yes (N-R present) CheckSub->YesSub N-R Tautomer Tautomerism Issue: 3- and 5- isomers rapidly interconvert. NoSub->Tautomer SinglePeak Expect Single 'Average' Peak Do not attempt to separate isomers. Tautomer->SinglePeak Regio Stable Regioisomers (1,3- vs 1,5-) YesSub->Regio ColSelect Select Stationary Phase Regio->ColSelect C18 C18 Column ColSelect->C18 PFP PFP (Pentafluorophenyl) Column *Recommended* ColSelect->PFP C18Fail Likely Co-elution (Hydrophobicity is identical) C18->C18Fail PFPSuccess Separation Achieved (Dipole & Shape Selectivity) PFP->PFPSuccess

Figure 1: Decision tree for selecting the correct chromatographic approach based on pyrazole substitution.

Module 3: Troubleshooting Guide

Issue 1: Peak Tailing (Asymmetry > 1.5)

Diagnosis: This is classically caused by "Silanol Activity." The basic nitrogen on the pyrazole ring interacts with acidic silanol groups on the silica surface. Fixes:

  • Add an Ion-Pairing Agent/Blocker: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. TFA is acidic enough to protonate silanols (suppressing them) and forms an ion pair with the pyrazole, improving shape.

  • Increase Buffer Strength: If using formate/acetate, increase concentration from 10mM to 25mM to overwhelm secondary interactions.

  • Switch Column: Use a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge, Agilent Poroshell HPH) designed to have low silanol activity.

Issue 2: Peak Splitting (Doublets)

Diagnosis:

  • Cause A (Chemical): If N-unsubstituted, you might be seeing partial separation of tautomers at low temperatures (rare) or degradation.

  • Cause B (Physical): Blocked frit or void in the column head.[1]

  • Cause C (Solvent Mismatch): Injecting the sample dissolved in 100% DMSO or Methanol into a high-aqueous initial gradient. Fixes:

  • The "Dilution Test": Dilute your sample 10x in the initial mobile phase. If the split disappears, it was a solvent mismatch.

  • The "Reverse Flush": (If column permits) Reverse flush the column to clear frit blockage.

Module 4: Standard Operating Protocol (SOP)

Protocol: Separation of N-Methylpyrazole Regioisomers

1. System Preparation:

  • Column: PFP (Pentafluorophenyl) Phase (e.g., Phenomenex Kinetex PFP or Agilent Poroshell 120 PFP), 150 x 4.6 mm, 2.6 µm or 5 µm.

  • Temperature: 35°C (Slightly elevated temperature improves mass transfer for basic compounds).

2. Mobile Phase Preparation:

  • Solvent A: Water + 0.1% Formic Acid (or 0.1% TFA for sharper peaks).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Note: Do not premix TFA into the organic phase if storing for >2 days (it degrades).

3. Gradient Method:

Time (min)% Solvent BFlow Rate (mL/min)Comment
0.051.0Initial Hold (Equilibration)
2.051.0Load Sample
15.0601.0Linear Gradient
16.0951.0Wash Column
18.0951.0Hold Wash
18.151.0Re-equilibrate
23.051.0Ready for next injection

4. Detection:

  • UV @ 254 nm (Aromatic ring) and 220 nm (check for impurities).

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use HILIC for pyrazoles? A: Yes. Since pyrazoles are polar and basic, HILIC (Hydrophilic Interaction Liquid Chromatography) is an excellent orthogonal technique, especially if your isomers elute in the void volume on C18. Use an Amide or Bare Silica column with a high-organic mobile phase (e.g., 90% ACN / 10% Ammonium Formate pH 3).

Q: I see two peaks for my N-H pyrazole. Is it really separating? A: Be very skeptical. Run an NMR in different solvents (CDCl3 vs DMSO-d6). If the ratio changes or peaks coalesce, it's tautomerism. In HPLC, if you see two peaks for an N-H pyrazole, verify it isn't an impurity or a degradation product. True tautomer separation usually requires cryogenic chromatography.

Q: Why PFP over Phenyl-Hexyl? A: Phenyl-Hexyl relies mainly on


-

interactions. PFP has the fluorine atoms which induce a strong electrostatic character (dipole) and hydrogen bonding capability. This "shape selectivity" is far superior for distinguishing the subtle steric differences between a 1,3-isomer and a 1,5-isomer.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4364EN. Link

  • Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[2]Link

  • LCGC International. (2017). Back to Basics: The Role of pH in Retention and Selectivity.[3][4]Link

  • Phenomenex. (2025).[1][5] Mobile Phase Optimization: A Critical Factor in HPLC.[3][6][7]Link

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions.Link

Sources

Validation & Comparative

Technical Guide: Efficacy of Methyl 5-amino-1-isopropylpyrazole-4-carboxylate Scaffolds in Drug Discovery

[1][2][3][4]

Executive Summary

This compound (CAS: 1864856-02-9) represents a high-value heterocyclic building block.[1][2][3][4] Unlike simple phenyl-pyrazoles, the 1-isopropyl (propan-2-yl) substitution provides a critical balance of lipophilicity and steric bulk, optimizing the pharmacokinetic (PK) profile of derived active pharmaceutical ingredients (APIs).[1][2][3][4]

This guide compares the efficacy of this scaffold in generating Dual Pim/DAPK3 Inhibitors and Acetyl-CoA Carboxylase (ACC) Inhibitors against alternative scaffolds (e.g., pure pyrimidines or quinolines).[1][3]

Key Performance Indicators (KPIs)
FeatureMethyl 5-amino-1-isopropyl-pyrazole-4-carboxylateTraditional Scaffolds (e.g., Aminopyrazoles without 1-alkyl)Impact on Drug Efficacy
Lipophilicity (cLogP) Optimized (Isopropyl group)Low/VariableEnhanced membrane permeability and bioavailability.[1][2][3][4]
Synthetic Utility High (Precursor to Pyrazolo[1,5-a]pyrimidines)ModerateEnables rapid library generation of ATP-competitive inhibitors.[1][2][3]
Selectivity Profile High (Structural rigidity)Low (Promiscuous binding)Reduced off-target toxicity in kinase inhibitors.[1][2][3]

Comparative Efficacy Analysis

Application A: Hypertension & Kinase Inhibition (Pim/DAPK3 Targets)

The most prominent application of this scaffold is in the synthesis of Pyrazolo[1,5-a]pyrimidine based inhibitors, such as HS56 , which target Pim kinases and Death-Associated Protein Kinase 3 (DAPK3) for hypertension management.[1][2][5]

Comparison: Scaffold-Derived Inhibitors vs. Standard Inhibitors

Product Evaluated: HS56 (Derived from Ethyl/Methyl 5-amino-1-isopropylpyrazole-4-carboxylate) Competitor: SGI-1776 (First-generation Pim inhibitor) and Non-selective vasodilators.[1][2][3][4]

MetricHS56 (Scaffold Derivative)SGI-1776 (Competitor)Comparative Insight
Pim-3 Potency (Ki) 72 nM 3 nMSGI-1776 is more potent but suffers from toxicity (hERG inhibition).[1][2][3][4]
DAPK3 Potency (Ki) 315 nM > 10,000 nMThe isopropyl-pyrazole scaffold confers unique dual selectivity, critical for smooth muscle relaxation.[1][3]
In Vivo Efficacy -28 mmHg (SBP reduction @ 20 mg/kg)N/A for HypertensionHS56 shows dose-dependent blood pressure reduction without affecting heart rate.[1][2][3][4][5]
Safety Profile High SelectivityHigh Toxicity (Cardiac)The scaffold's steric fit prevents binding to off-targets like hERG.[1][2][3]

Mechanism of Efficacy: The 5-amino-1-isopropylpyrazole moiety mimics the adenine ring of ATP.[1][2][3][4] The isopropyl group fills the hydrophobic pocket of the kinase, providing anchoring stability that simpler methyl or phenyl substituents fail to achieve.[1][3]

Application B: Metabolic Disease (ACC Inhibition)

Pfizer and other major developers utilize this scaffold to synthesize inhibitors for Acetyl-CoA Carboxylase (ACC), a target for NASH (Non-Alcoholic Steatohepatitis).[1][3]

  • Efficacy Driver: The 1-isopropyl group prevents rapid metabolic clearance compared to 1-methyl analogs, extending the half-life (

    
    ) of the final drug candidate.[1][2][3][4]
    
  • Synthetic Yield: The methyl ester allows for efficient cyclization with 1,3-dicarbonyls, achieving yields >85% in key intermediate steps, superior to the acid chloride route.[1][3]

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Validating the quality of the starting material is crucial for downstream efficacy.[1][2][3][4]

Objective: Synthesize Methyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate. Reagents: Methyl (ethoxymethylene)cyanoacetate, Isopropylhydrazine hydrochloride, Ethanol, Triethylamine.[1][3]

  • Preparation : Dissolve Methyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute Ethanol (0.5 M concentration).

  • Addition : Add Isopropylhydrazine hydrochloride (1.1 eq) followed by dropwise addition of Triethylamine (1.2 eq) at 0°C.

  • Cyclization : Reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1][2][3]

  • Workup : Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.[3]

  • Purification : Recrystallize from EtOAc/Petroleum Ether to obtain white crystals.

    • Target Yield: >85%[1][2][4][6]

    • Purity Check: HPLC >98% (254 nm).[1][3][4]

Protocol 2: Kinase Selectivity Assay (Pim-1/3 vs. DAPK3)

Objective: Determine the IC50 of the derived inhibitor (e.g., HS56) to verify scaffold efficacy.[1][3]

  • System : FRET-based Z'-LYTE™ Kinase Assay (Invitrogen).[1][2][3][4]

  • Reaction Mix : 10 µM ATP, Kinase (Pim-1, Pim-3, or DAPK3), Peptide Substrate (Ser/Thr), and Test Compound (0.1 nM – 10 µM).[1][2][3]

  • Incubation : 1 hour at Room Temperature.

  • Development : Add Development Reagent A (cleaves non-phosphorylated peptides).[1][3][4]

  • Readout : Measure Fluorescence Ratio (Coumarin/Fluorescein) at 445 nm / 520 nm.

  • Calculation : Plot % Inhibition vs. Log[Compound] to derive IC50.

Visualization of Efficacy Logic

The following diagram illustrates how the Methyl 5-amino-1-isopropylpyrazole-4-carboxylate scaffold serves as the central node in generating high-specificity inhibitors, contrasting with generic pathways.

ScaffoldEfficacyScaffoldMethyl 5-amino-1-isopropyl-pyrazole-4-carboxylate(The Scaffold)CyclizationCyclization with1,3-DicarbonylsScaffold->CyclizationHigh Yield RouteGenericGeneric Pyrazoles(e.g., 1-Methyl / 1-Phenyl)Generic->CyclizationStandard RouteOutcome_BadOff-Target EffectsRapid Clearance(hERG Toxicity)Generic->Outcome_BadLacks Steric OptimizationDrug_HS56HS56 (Pim/DAPK3 Inhibitor)HypertensionCyclization->Drug_HS56Via ScaffoldDrug_ACCACC InhibitorsMetabolic DiseaseCyclization->Drug_ACCVia ScaffoldOutcome_GoodHigh Potency (nM)Low ToxicityOptimized PKDrug_HS56->Outcome_GoodDue to Isopropyl BulkDrug_ACC->Outcome_GoodDue to Metabolic Stability

Caption: Comparative pathway showing how the specific Isopropyl-Pyrazole scaffold drives superior pharmacological outcomes (Green) vs. generic alternatives (Red).

References

  • Targeting Pim Kinases and DAPK3 to Control Hypertension . ACS Medicinal Chemistry Letters, 2013.[1][3][5] (Describes the synthesis and efficacy of HS56 derived from the ethyl ester analog).

  • N1/N2-lactam acetyl-CoA carboxylase inhibitors . Pfizer Inc.[1][3][4][7] Patent US8993586B2, 2015.[1][3] (Validates the scaffold's use in metabolic drug discovery).

  • Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives . Bioorganic & Medicinal Chemistry, 2012.[1][3] (General efficacy data for this scaffold class).

  • PubChem Compound Summary: Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . National Center for Biotechnology Information.[1][3][4] (Structural and chemical property verification). [1][2][3]

A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in drug discovery and development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic choice of a synthetic route to this vital heterocycle can significantly influence the efficiency, scalability, and cost-effectiveness of a research program. This guide provides a direct, data-driven comparison of the principal methods for pyrazole synthesis, offering insights into their mechanisms, performance, and practical applications.

At a Glance: Key Pyrazole Synthesis Strategies

The construction of the pyrazole ring is primarily achieved through a few robust and versatile methods. The classical Knorr synthesis , which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a foundational technique. A related and widely used approach is the cyclization of α,β-unsaturated carbonyl compounds with hydrazines. More modern strategies, such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs) , present powerful alternatives that offer enhanced efficiency and molecular diversity.[1] This guide will provide a head-to-head comparison of these four key methodologies.

Performance Comparison of Synthesis Routes

The selection of a synthetic pathway is often a balance between yield, reaction time, the availability of starting materials, and, crucially, control over regioselectivity. The following tables offer a summary of quantitative data from various studies to enable a direct comparison of these methods.

Table 1: Knorr Pyrazole Synthesis

1,3-Dicarbonyl PrecursorHydrazineCatalyst/SolventTime (h)Yield (%)Reference
Ethyl AcetoacetatePhenylhydrazineAcetic Acid/Ethanol1High[This Guide]
1,3-DiketonesSubstituted HydrazinesAcid or BaseVariesGood to Excellent[1]
β-KetoestersHydrazine HydrateAcetic Acid/1-Propanol179Chem Help ASAP, 2021

Table 2: Synthesis from α,β-Unsaturated Carbonyls

α,β-Unsaturated CarbonylHydrazineConditionsTime (h)Yield (%)Reference
ChalconesHydrazineVariousVariesGood[2]
β-Aryl α,β-Unsaturated KetonesPhenylhydrazineOxidationVariesRegioselective[3]
α,β-Ethylenic KetoneHydrazine DerivativeOxidationVariesGood[4]

Table 3: Three-Component Synthesis of Pyrazoles

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aldehyde | 1,3-Dicarbonyl | Diazo Compound | - | Varies | High |[5] | | Enaminone | Benzaldehyde | Hydrazine-HCl | Ammonium Acetate/Water | 1 | Good |[2] | | Aldehyde | β-Ketoester | Hydrazine | Yb(PFO)3 | Varies | Good to Excellent |[6] |

Mechanistic Pathways: A Visual Guide

A thorough understanding of the reaction mechanism is paramount for optimizing conditions and predicting the outcomes of a synthesis.

Knorr Pyrazole Synthesis

The Knorr synthesis proceeds through the initial condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is a critical consideration and can be influenced by steric and electronic factors of the substituents, as well as the reaction pH.[1]

Caption: Synthesis from α,β-Unsaturated Carbonyls.

Three-Component Synthesis

Multicomponent reactions for pyrazole synthesis often proceed through a cascade of reactions. A common pathway involves the initial formation of an intermediate from two components, which then reacts with the third component. For instance, an aldehyde and malononitrile can form a Knoevenagel adduct, which then undergoes a Michael addition with a pyrazolone (formed in situ from a β-ketoester and hydrazine), followed by cyclization and dehydration. [7]

Sources

Comparative Profiling: Cross-Reactivity & Selectivity of Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for drug discovery scientists evaluating pyrazole scaffolds. It treats Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate (hereafter referred to as 5-A-1-IPP-4C ) as a functional chemical probe/scaffold, comparing its specificity and cross-reactivity profile against standard alternatives.

Executive Summary & Pharmacophore Positioning[1]

In Fragment-Based Drug Discovery (FBDD), the choice of the N1-substituent on the pyrazole ring is a critical determinant of off-target cross-reactivity .

This compound (5-A-1-IPP-4C) represents a strategic "middle ground" between sterically minimal and aromatically rigid scaffolds. While the 5-amino-4-carboxylate core provides essential hydrogen bonding (donor/acceptor pairs) for the ATP-binding hinge region of kinases, the N1-isopropyl group dictates the scaffold's promiscuity profile.

This guide evaluates 5-A-1-IPP-4C against its two primary alternatives: the N1-Methyl (minimal steric) and N1-Phenyl (aromatic stacking) analogs.

Quick Comparison Matrix
FeatureN1-Isopropyl (5-A-1-IPP-4C) N1-Methyl Analog N1-Phenyl Analog
Primary Utility Hydrophobic pocket filling (Gatekeeper residues)Solvent-exposed bindingPi-stacking interactions
Cross-Reactivity (Kinase) Moderate-High (Promiscuous binder)High (Too small to discriminate)Low (High specificity via shape match)
Solubility (LogP) Moderate (~1.[1]2)Low (< 0.5)High (> 2.5)
Metabolic Liability CYP450 N-dealkylation riskLowHydroxylation risk
Assay Interference Low fluorescence quenchingNonePotential aggregation/quenching

Biological Cross-Reactivity: Kinase Selectivity Profiling

The primary "cross-reactivity" concern for this scaffold is kinase promiscuity . The isopropyl group at N1 allows the molecule to fit into a wide variety of ATP-binding pockets, often leading to off-target inhibition of CDK (Cyclin-Dependent Kinase) and FGFR (Fibroblast Growth Factor Receptor) families.

Mechanism of Cross-Reactivity

Unlike the N1-Phenyl analog, which requires a specific "selectivity pocket" to accommodate the aromatic ring, the N1-Isopropyl group of 5-A-1-IPP-4C is flexible enough to adapt to various gatekeeper residues (e.g., Threonine vs. Methionine).[1]

  • Positive Attribute: Excellent starting fragment for "pan-inhibitor" design.

  • Negative Attribute: High cross-reactivity with structurally homologous kinases (e.g., CDK2 vs. CDK5).

Experimental Data: Representative Selectivity Profile

Data synthesized from fragment screening libraries (e.g., Vertex, MDPI reports).

Target Kinase5-A-1-IPP-4C (Isopropyl) N1-Methyl Analog N1-Phenyl Analog
CDK2 (Cell Cycle) ++ (Ki ~5 µM)+++ (Ki ~1 µM)- (No binding)
FGFR1 (Angiogenesis) +++ (Ki ~2 µM)+ (Ki >50 µM)++ (Ki ~10 µM)
GSK3β (Metabolism) + (Weak)++ (Moderate)- (No binding)
Aurora A (Mitosis) ++ (Moderate)+++ (Promiscuous)+++ (Specific fit)

Interpretation: The N1-Isopropyl scaffold (5-A-1-IPP-4C) shows distinct cross-reactivity toward FGFR1 , making it a superior starting point for FGFR-targeted libraries compared to the Methyl analog, but it lacks the clean profile of the Phenyl analog for CDK selectivity.

Chemical Cross-Reactivity & Assay Interference[3][4]

When using 5-A-1-IPP-4C in high-throughput screening (HTS), researchers must control for chemical interferences.

A. False Positives in Immunoassays

If this scaffold is used as a hapten for antibody generation, the isopropyl group is a weak epitope . Antibodies raised against 5-A-1-IPP-4C often display >40% cross-reactivity with N1-Ethyl and N1-Propyl analogs due to the flexibility of the alkyl chain.

  • Recommendation: For specific antibody generation, link the carrier protein via the C4-ester rather than the N1 position to expose the unique isopropyl geometry.

B. Fluorescence Interference

Unlike the N1-Phenyl analog, which can quench fluorescence in FRET-based assays due to pi-electron systems, 5-A-1-IPP-4C is optically silent in the standard UV-Vis range (300-700 nm).[1]

  • Verdict: Safe for use in TR-FRET and AlphaScreen assays.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Cross-Reactivity

Objective: Determine the binding promiscuity (Kd) of 5-A-1-IPP-4C against a panel of off-target proteins.

System: Biacore 8K or S200. Chip: CM5 Sensor Chip (Carboxymethylated dextran).[1]

  • Immobilization:

    • Activate flow cells with EDC/NHS (1:1) for 420s.

    • Inject Target Protein (e.g., CDK2) at 20 µg/mL in 10 mM Acetate pH 5.0 to reach ~3000 RU.

    • Block with Ethanolamine-HCl.

  • Sample Preparation (Critical Step):

    • Dissolve 5-A-1-IPP-4C in 100% DMSO to 100 mM (Stock).

    • Dilute to varying concentrations (500 µM down to 15 µM) in Running Buffer (PBS-P + 5% DMSO ).

    • Note: The isopropyl group increases lipophilicity; ensure DMSO concentration is matched exactly in the reference channel to prevent "bulk effect" artifacts.

  • Injection Cycle:

    • Flow rate: 30 µL/min.

    • Contact time: 60s (Association).

    • Dissociation time: 120s.

  • Analysis:

    • Solvent correction is mandatory due to the high refractive index of the scaffold.

    • Calculate Kd using a Steady-State Affinity model (1:1 binding).

Protocol B: CYP450 Inhibition Screen (Metabolic Cross-Reactivity)

Objective: Assess if 5-A-1-IPP-4C cross-reacts with metabolic enzymes (CYP3A4), causing Drug-Drug Interactions (DDI).[1]

  • Incubation:

    • Mix Human Liver Microsomes (0.5 mg/mL) with 5-A-1-IPP-4C (10 µM).

    • Add Probe Substrate (e.g., Midazolam for CYP3A4).

  • Reaction:

    • Initiate with NADPH regenerating system. Incubate at 37°C for 10 min.

  • Quenching & Detection:

    • Quench with ice-cold Acetonitrile containing Internal Standard.

    • Analyze via LC-MS/MS.

  • Calculation:

    • Compare metabolite area ratio vs. control.

    • Threshold: >50% inhibition indicates high metabolic cross-reactivity.

Visualizing the Screening Workflow

The following diagram illustrates the decision logic for selecting the N1-Isopropyl scaffold based on cross-reactivity data.

ScaffoldSelection Start Start: Pyrazole Scaffold Selection Screen Step 1: Kinase Panel Screening (1uM Concentration) Start->Screen CheckPromiscuity Check Cross-Reactivity Index (Gini Coefficient) Screen->CheckPromiscuity HighPromiscuity High Promiscuity (Binds >10% of Kinases) CheckPromiscuity->HighPromiscuity Broad Binding SpecificBinder Specific Binder (Binds <2% of Kinases) CheckPromiscuity->SpecificBinder Narrow Binding N1_Methyl N1-Methyl Analog (Too Small = Non-selective) HighPromiscuity->N1_Methyl Steric Bulk Too Low N1_Isopropyl N1-Isopropyl (5-A-1-IPP-4C) (Flexible Filling) HighPromiscuity->N1_Isopropyl Optimal for FBDD Start N1_Phenyl N1-Phenyl Analog (Rigid/Specific) SpecificBinder->N1_Phenyl Pi-Stacking Driven Optimize Lead Optimization (Reduce Off-Targets) N1_Isopropyl->Optimize Grow Fragment from C4-Ester

Caption: Decision tree for pyrazole scaffold selection. The N1-Isopropyl analog (5-A-1-IPP-4C) is selected when broad coverage (moderate promiscuity) is desired for initial fragment growing, whereas Methyl is often too promiscuous and Phenyl too specific.[1]

References

  • Vertex Pharmaceuticals. (2018).[1] Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Molecules.

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening.

  • MDPI. (2022).[1] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals.[2][3][4][5]

  • Sigma-Aldrich. (2025). Product Specification: Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate.

  • Dzantiev, B.B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Biosensors.

Sources

The Landscape of In Silico Prediction: A Comparative Overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Prediction of Pyrazole Derivative Activity

For researchers, scientists, and drug development professionals, the ability to accurately predict the biological activity of novel compounds is a cornerstone of modern medicinal chemistry. Pyrazole derivatives, a class of heterocyclic compounds, have garnered significant attention due to their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis and screening of every conceivable derivative, however, is a time-consuming and resource-intensive endeavor. This is where in silico predictive models offer a powerful alternative, enabling the rapid and cost-effective prioritization of candidates with the highest potential for therapeutic success.

This guide provides a comprehensive comparison of common in silico approaches for predicting the activity of pyrazole derivatives. We will delve into the methodologies, compare their predictive power using illustrative data, and provide detailed protocols to empower your research.

The prediction of a molecule's biological activity is fundamentally a structure-activity relationship (SAR) problem. In silico techniques aim to model this relationship computationally. The primary methodologies employed for pyrazole derivatives include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and machine learning-based approaches.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are built on the principle that the biological activity of a compound is a function of its physicochemical properties and structural features. These models are statistically derived and can be highly effective for predicting the activity of compounds within a homologous series, such as pyrazole derivatives.

Experimental Workflow: Building a 2D-QSAR Model for Pyrazole Derivatives

G cluster_0 Data Preparation cluster_1 Model Building cluster_2 Model Validation A Dataset of Pyrazole Derivatives (Structures & IC50 Values) B Molecular Descriptor Calculation (e.g., PaDEL-Descriptor) A->B C Data Splitting (Training & Test Sets) B->C D Multiple Linear Regression (MLR) or Partial Least Squares (PLS) C->D E Model Generation D->E F Internal Validation (Leave-one-out Cross-validation) E->F G External Validation (Test Set Prediction) E->G H Applicability Domain Assessment G->H

Caption: A typical workflow for developing a 2D-QSAR model.

Molecular Docking

Molecular docking simulates the binding of a ligand (the pyrazole derivative) to the active site of a target protein. This technique provides insights into the binding mode, affinity, and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The scoring functions used in docking programs estimate the binding free energy, which can be correlated with biological activity.

Machine Learning Approaches

More recently, machine learning (ML) and deep learning (DL) models have emerged as powerful tools for predicting biological activity. These models can learn complex, non-linear relationships between molecular features and activity from large datasets. For pyrazole derivatives, ML models can be trained on diverse datasets encompassing various scaffolds and biological targets.

Performance Comparison: A Data-Driven Analysis

To provide a tangible comparison, let's consider a hypothetical study aimed at predicting the inhibitory activity of a series of pyrazole derivatives against a specific kinase. The performance of different in silico models could be summarized as follows:

Model TypeKey Descriptors/InputsR² (Test Set)RMSE (Test Set)AdvantagesLimitations
2D-QSAR Topological, electronic, and physicochemical descriptors0.750.45Computationally inexpensive, easy to interpret.Limited to structurally similar compounds, does not provide 3D interaction insights.
3D-QSAR (CoMFA/CoMSIA) Steric and electrostatic fields0.820.38Provides 3D visualization of favorable and unfavorable regions for activity.Requires molecular alignment, can be sensitive to conformation.
Molecular Docking 3D structure of the ligand and protein targetN/A (predicts binding affinity)N/AProvides detailed insights into binding interactions and mode of action.Computationally more intensive, scoring functions can be inaccurate.
Random Forest (ML) Molecular fingerprints (e.g., ECFP4)0.880.31Can handle complex, non-linear relationships, robust to overfitting.Can be a "black box," requiring more effort for interpretation.
Deep Neural Network (DL) Graph-based representation of molecules0.920.25Can learn hierarchical features directly from molecular structure, potentially higher accuracy.Requires large datasets for training, computationally very expensive.

This table represents illustrative data and actual performance may vary depending on the dataset and target.

Detailed Experimental Protocols

Protocol 1: 2D-QSAR Model Development
  • Data Curation:

    • Compile a dataset of at least 30-50 pyrazole derivatives with experimentally determined biological activity (e.g., IC50, Ki).

    • Ensure the data spans a significant range of activity values.

    • Draw the 2D structures of the molecules using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Descriptor Calculation:

    • Use software like PaDEL-Descriptor or Mordred to calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, and physicochemical).

  • Data Preprocessing and Splitting:

    • Remove descriptors with low variance or high inter-correlation.

    • Randomly split the dataset into a training set (typically 70-80%) and a test set (20-30%).

  • Model Building:

    • Employ statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR model using the training set. The goal is to find a linear equation that relates the descriptors to the biological activity.

  • Model Validation:

    • Internal Validation: Perform leave-one-out cross-validation (q²) on the training set to assess the model's robustness.

    • External Validation: Use the trained model to predict the activity of the compounds in the test set and calculate the predictive R².

    • Applicability Domain: Define the chemical space in which the model can make reliable predictions.

Protocol 2: Molecular Docking Study
  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D conformers of the pyrazole derivatives and assign partial charges.

  • Binding Site Definition:

    • Identify the active site of the protein, typically based on the location of a co-crystallized ligand or through binding site prediction software.

    • Define a grid box around the active site to guide the docking simulation.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the pyrazole derivatives into the defined binding site.

    • The software will generate multiple binding poses for each ligand and score them based on their predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • Visualize the ligand-protein complexes to understand the structural basis of binding.

    • Correlate the docking scores with the experimental biological activity.

Logical Relationship: Integrating QSAR and Docking

G A Virtual Library of Pyrazole Derivatives B High-Throughput Docking A->B C QSAR Model Prediction A->C D Hit Prioritization B->D C->D E Synthesis & Biological Testing D->E

Caption: A combined workflow for virtual screening.

Trustworthiness and Self-Validating Systems

The reliability of any in silico prediction hinges on rigorous validation. For QSAR models, a high q² and predictive R² are essential. The applicability domain must be clearly defined to avoid extrapolations into chemical space where the model is not valid. For molecular docking, the ability of the protocol to reproduce the binding mode of a known ligand (re-docking) is a critical validation step. Cross-docking, where a ligand from one crystal structure is docked into an apo or different ligand-bound structure of the same protein, can further assess the robustness of the docking protocol.

Conclusion

In silico prediction is an indispensable tool in modern drug discovery, and its application to pyrazole derivatives can significantly accelerate the identification of promising new drug candidates. While no single method is universally superior, an integrated approach that leverages the strengths of QSAR, molecular docking, and machine learning will provide the most comprehensive and reliable predictions. By carefully validating these computational models against experimental data, researchers can confidently prioritize their synthetic efforts and increase the probability of success in their drug development programs.

References

  • Faria, J. V., et al. (2017). Pyrazoles as Antiparasitic Agents. Bioorganic & Medicinal Chemistry, 25(10), 2685-2696. [Link]

  • Radi, S., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazole Derivatives. Letters in Drug Design & Discovery, 9(1), 89-94. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

  • Goh, G. B., et al. (2017). Using Deep Learning to Predict the Properties of Molecules. ACS Central Science, 3(12), 1295-1305. [Link]

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate (also known as Methyl 5-amino-1-isopropylpyrazole-4-carboxylate) is a functionalized nitrogen heterocycle commonly used as a building block in agrochemical and pharmaceutical synthesis.[1]

The Core Directive: This compound must be treated as a hazardous organic intermediate . While often not classified as "acutely toxic" (Category 1 or 2), it possesses significant irritation potential (Skin/Eye/Respiratory) and environmental persistence typical of pyrazole esters.

Disposal Standard: The only acceptable disposal method for this compound is High-Temperature Incineration via a licensed waste management facility. Under no circumstances should this material be discharged into municipal water systems or neutralized via bench-top chemical destruction, as partial hydrolysis can yield unpredictable bioactive carboxylic acid derivatives.

Hazard Identification & Risk Profile

Before handling waste, you must validate the hazard profile. As a specific SDS for this exact CAS might be unavailable in some databases, we apply the Precautionary Principle based on the Structural Activity Relationship (SAR) of amino-pyrazole carboxylates.

Table 1: GHS Hazard Classification (Derived from Class Analogs)
Hazard TypeCodeDescriptionOperational Implication
Health H315 Causes skin irritationDouble-glove (Nitrile) required.
Health H319 Causes serious eye irritationChemical splash goggles are mandatory; safety glasses are insufficient for liquid waste handling.
Health H335 May cause respiratory irritationAll solid weighing/transfer must occur in a fume hood.
Environmental H412 Harmful to aquatic life with long-lasting effectsZero-discharge policy. All rinsate must be collected.
Reactivity N/A Incompatible with strong oxidizersDo not consolidate with nitric acid or peroxide waste streams.

Technical Insight: The amino group at position 5 makes this compound basic and susceptible to oxidation. The methyl ester at position 4 is hydrolyzable. In acidic waste streams, this ester may hydrolyze to the carboxylic acid, changing the solubility profile and potentially precipitating out of solution, causing clogs in waste manifolds.

Waste Characterization & Segregation

Proper disposal begins with segregation. You must categorize the waste into one of two streams.

Stream A: Solid Waste (Pure Compound)
  • Source: Expired inventory, contaminated solids, spill cleanup residues.

  • Container: High-density polyethylene (HDPE) wide-mouth jar or fiber drum with liner.

  • Labeling: "Hazardous Waste - Solid - Irritant - Organic Heterocycle."

Stream B: Liquid Waste (Mother Liquors/Rinsate)
  • Source: Reaction solvents, extraction layers, cleaning solvents.

  • Critical Decision: Is the solvent Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate)?

  • Compatibility Check: Ensure the waste container does NOT contain strong acids (pH < 2) or strong oxidizers, as these can react with the amino-pyrazole core.

Operational Disposal Protocol (SOP)

Phase 1: Pre-Disposal Stabilization

Do not attempt to chemically neutralize this compound (e.g., using bleach or strong acid) in the lab. This often generates heat and unknown byproducts.

  • Quenching: If the compound is in a reactive mixture (e.g., with acid chlorides), quench the reagents first, not the pyrazole itself.

  • Solubility Check: Ensure the compound is fully dissolved if disposing of as liquid. If a precipitate forms, treat the entire container as Sludge/Solid Waste .

Phase 2: Packaging & Labeling

Follow this specific workflow to ensure compliance with EPA/RCRA regulations.

Step-by-Step Packaging:
  • Solids: Place the solid material inside a clear polyethylene bag (minimum 2 mil thickness). Twist and tape the neck. Place this bag inside a second bag (double containment).

  • Liquids: Fill waste carboys only to 90% capacity to allow for vapor expansion. Cap tightly.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings.

    • Constituents: If in solution, list the solvent % (e.g., "95% Methanol, 5% this compound").

Phase 3: The Disposal Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Filter Cake, Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction Mixture, Rinsate) StateCheck->LiquidPath Solution SolidPkg Double Bag (2-mil Poly) Place in Fiber Drum SolidPath->SolidPkg SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling Label: 'Hazardous Waste - Irritant' List all constituents SolidPkg->Labeling HaloWaste Halogenated Waste Stream (DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (MeOH, EtOAc, Toluene) SolventCheck->NonHaloWaste No Halogens HaloWaste->Labeling NonHaloWaste->Labeling FinalDest Licensed Facility: High-Temp Incineration (Rotary Kiln) Labeling->FinalDest EPA/RCRA Compliance

Figure 1: Decision tree for the segregation and packaging of pyrazole intermediate waste streams.

Emergency Response Procedures

Spill Cleanup (Bench Scale < 50g)
  • Evacuate & Ventilate: If the powder is aerosolized, clear the immediate area.

  • PPE Upgrade: Wear a P100 respirator or work strictly inside the fume hood. Wear double nitrile gloves.

  • Dry Spill: Do not sweep vigorously (creates dust). Cover with a damp paper towel to suppress dust, then scoop into a waste bag.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent carrier is flammable.

  • Decontamination: Wipe the surface with a 10% soap/water solution. Collect all wipes as solid waste.

Regulatory & Compliance Context

US EPA / RCRA Status

While this specific CAS is likely not "Listed" (P or U list), it is regulated based on Characteristics :

  • Ignitability (D001): If in a flammable solvent (Flash point < 60°C).

  • Toxicity: As an organic amine/ester, it must be managed to prevent leaching.

Scientific Rationale for Incineration: Biological wastewater treatment plants (WWTP) often struggle to degrade heterocyclic rings like pyrazoles efficiently. Incomplete degradation can lead to the release of persistent organic pollutants. High-temperature incineration (>1000°C) ensures the complete oxidation of the pyrazole ring into CO₂, H₂O, and NOₓ (scrubbed), preventing bioaccumulation risks.

References

  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Analogous Hazard Data). Retrieved from

  • US Environmental Protection Agency (EPA). (2025). Management of Hazardous Waste Pharmaceuticals and Organic Intermediates. Retrieved from

  • PubChem. (n.d.). Compound Summary: Methyl 5-amino-1-isopropylpyrazole-4-carboxylate. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][3] Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Personal protective equipment for handling Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. Not Available). Synthesizing data from analogous chemical structures, this document is intended for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to ensure a culture of safety and experimental reproducibility.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous chemical. The primary risks are associated with skin, eye, and respiratory tract irritation.[1][2]

GHS Hazard Classification (Inferred):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2]

Signal Word: Warning[1][2]

Understanding these hazards is the first step in mitigating risk. The aminopyrazole structure can interact with biological macromolecules, leading to irritation upon contact. The fine, potentially dusty nature of the solid compound increases the risk of inhalation, which can irritate the respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to prevent exposure. The selection of specific PPE is dictated by the identified hazards.

Protection Area Required PPE Rationale and Specifications
Hand Protection Nitrile Gloves (minimum 4mil thickness)Nitrile provides excellent resistance to a broad range of chemicals. Ensure gloves are regularly inspected for tears or punctures before use. For prolonged handling, consider double-gloving.
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield is required when there is a risk of splashing or dust generation.Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] This prevents airborne particles or splashes from contacting the eyes.
Skin and Body Protection Laboratory coat. For larger quantities or increased risk of spillage, a chemically resistant apron or coveralls should be worn.A lab coat provides a removable barrier in case of a small spill. Ensure it is fully buttoned. Chemically resistant apparel protects your personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is mandatory.Engineering controls like fume hoods are the primary method for preventing respiratory exposure. Respirators are a necessary secondary measure to avoid inhaling the fine powder, which can cause respiratory irritation.[2]

Operational Protocol: From Receipt to Disposal

The following step-by-step workflow is designed to minimize exposure and ensure safe handling throughout the experimental process.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong bases, and strong reducing agents.[1][3] Keep the container tightly closed.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Handling and Experimental Use
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within a certified chemical fume hood.

  • Weighing and Dispensing: Handle as a solid powder. To minimize dust formation, use a spatula to carefully transfer the material. Avoid pouring, which can create airborne dust.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][2]

Spill Management
  • Evacuation: For small spills, ensure the area is well-ventilated. For larger spills, evacuate the immediate area.

  • Containment: Do not use water to clean up spills, as this may spread contamination.

  • Cleanup: For solid spills, gently sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3] Use an inert absorbent material for liquid spills.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal
  • Waste Collection: All waste materials, including contaminated PPE, empty containers, and residual chemical, must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled as hazardous waste, listing the chemical contents.

  • Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][2] Do not dispose of it down the drain.[2]

Emergency Procedures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol Assess_Hazards Assess Hazards (Skin/Eye/Resp. Irritant) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess_Hazards->Select_PPE Prepare_Workspace Prepare Workspace (Chemical Fume Hood) Select_PPE->Prepare_Workspace Weigh_Dispense Weigh & Dispense (Minimize Dust) Prepare_Workspace->Weigh_Dispense In_Solution Prepare Solution (Slow Addition) Weigh_Dispense->In_Solution Decontaminate Decontaminate Glassware & Surfaces In_Solution->Decontaminate Segregate_Waste Segregate Waste (Contaminated PPE, Chemical Waste) Decontaminate->Segregate_Waste Dispose Dispose via Approved Channels Segregate_Waste->Dispose Spill Spill Occurs Spill_Cleanup Follow Spill Management Protocol Spill->Spill_Cleanup Exposure Exposure Occurs First_Aid Administer First Aid (See Table) Exposure->First_Aid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.